2-Tert-butyl-4-(chloromethyl)-1,3-thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-tert-butyl-4-(chloromethyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNS/c1-8(2,3)7-10-6(4-9)5-11-7/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFSKUWJLINAJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CS1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure and Reactivity of Chloromethyl Thiazole Derivatives
Executive Summary
Chloromethyl thiazole derivatives represent a cornerstone class of heterocyclic intermediates, prized for their unique combination of a stable aromatic core and a highly reactive functional handle. The thiazole ring, a privileged scaffold in medicinal chemistry, imparts favorable pharmacokinetic properties, while the chloromethyl group serves as a versatile anchor for facile nucleophilic substitution. This dual-character makes these compounds indispensable building blocks in the synthesis of a wide array of high-value molecules, from life-saving pharmaceuticals like the HIV protease inhibitor Ritonavir to advanced agrochemicals such as the insecticide Thiamethoxam.[1][2] This guide provides an in-depth exploration of the fundamental principles governing the molecular structure and chemical reactivity of these derivatives. We will dissect the electronic and steric factors that dictate their behavior, present detailed protocols for their synthesis and modification, and illustrate their strategic application in modern drug discovery and development.
The Thiazole Core: A Privileged Scaffold
The 1,3-thiazole is a five-membered heterocyclic aromatic compound containing one sulfur and one nitrogen atom.[3] Its planarity and significant pi-electron delocalization grant it a degree of aromaticity greater than corresponding oxazoles, contributing to its chemical stability.[3][4] This aromatic character is evident in its ¹H NMR spectrum, where ring protons resonate in the downfield region (7.27-8.77 ppm), indicative of a strong diamagnetic ring current.[3]
The electronic landscape of the thiazole ring is non-uniform, a consequence of the differing electronegativities of sulfur and nitrogen. Calculated pi-electron density reveals the C5 position as the most electron-rich and thus the primary site for electrophilic substitution, while the C2 proton is the most acidic and susceptible to deprotonation by strong bases.[3][5] This inherent polarity is a key driver of its reactivity and its ability to engage in specific biological interactions, making the thiazole ring a frequent feature in pharmacologically active molecules.[6]
The Chloromethyl Group: A Potent Activator for Synthetic Transformation
The introduction of a chloromethyl (-CH₂Cl) group, typically at the C2, C4, or C5 position, transforms the stable thiazole scaffold into a highly versatile synthetic intermediate. This group acts as a potent electrophilic site, primed for reaction with a vast range of nucleophiles. The reactivity of the chloromethyl group is analogous to that of a primary alkyl halide, but it is significantly enhanced by the electronic properties of the attached thiazole ring.
The primary mode of reaction for the chloromethyl group is nucleophilic substitution , a class of reactions where an electron-rich nucleophile displaces the chloride leaving group.[7] These reactions are fundamental to the synthetic utility of chloromethyl thiazoles.
Mechanism: The S_N2 Pathway
Due to the unhindered nature of the primary carbon in the chloromethyl group, nucleophilic substitution proceeds almost exclusively through the S_N2 (Substitution, Nucleophilic, bimolecular) mechanism.[8][9]
Key Characteristics of the S_N2 Reaction on Chloromethyl Thiazoles:
-
Concerted Mechanism: The attack of the nucleophile and the departure of the chloride leaving group occur in a single, concerted step.[9] There is no carbocation intermediate.
-
Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the chloromethyl thiazole substrate and the nucleophile.[8][9]
-
Stereochemistry: The reaction proceeds with an inversion of configuration at the carbon center. While the chloromethyl carbon is typically not a stereocenter, this principle is crucial when dealing with more complex derivatives.
-
Solvent Effects: Polar aprotic solvents (e.g., THF, DMF, Acetone) are ideal for S_N2 reactions. They can solvate the cation of the nucleophilic salt but do not solvate the nucleophile itself, leaving it "naked" and highly reactive. Protic solvents (e.g., water, methanol) would solvate and deactivate the nucleophile.[9]
Below is a diagram illustrating the S_N2 mechanism for the reaction of a generic nucleophile with a 2-chloromethylthiazole derivative.
Caption: S_N2 mechanism on a chloromethyl thiazole.
Molecular Structure and Spectroscopic Characterization
The definitive structure of chloromethyl thiazole derivatives is elucidated through a combination of spectroscopic methods and, where possible, X-ray crystallography.
Spectroscopic Data
NMR and IR spectroscopy are indispensable tools for routine characterization. The chemical shifts and coupling constants provide unambiguous evidence for the presence of the chloromethyl group and its position on the thiazole ring.
| Data Type | Functional Group | Characteristic Signal | Notes |
| ¹H NMR | Thiazole-CH ₂Cl | δ ≈ 4.5 - 5.0 ppm (singlet) | The exact chemical shift is sensitive to the electronic environment, including the position on the ring and the presence of other substituents. |
| ¹³C NMR | Thiazole-C H₂Cl | δ ≈ 40 - 45 ppm | This signal is a key identifier for the chloromethyl carbon. |
| IR Spectroscopy | C-Cl Stretch | 650 - 800 cm⁻¹ | This peak can be weak and may overlap with other signals in the fingerprint region. |
| IR Spectroscopy | C-H Stretch (sp³) | 2850 - 3000 cm⁻¹ | Confirms the presence of the methylene group. |
Note: δ (delta) values are in parts per million (ppm) relative to a standard reference.
Crystallographic Analysis
Single-crystal X-ray diffraction provides the most precise structural information, including bond lengths, bond angles, and intermolecular interactions. For instance, the crystal structure of 2-chloro-5-(chloromethyl)thiazole reveals that the thiazole ring is essentially planar.[10] The chloromethyl carbon and the chlorine atom at the 2-position lie close to this plane, providing insight into the molecule's preferred conformation.[10]
Synthesis and Experimental Protocols
The construction of the chloromethyl thiazole core is most reliably achieved via the Hantzsch thiazole synthesis. This method involves the cyclocondensation of an α-haloketone or α-haloaldehyde with a thioamide.[11][12]
Caption: General workflow for synthesis and functionalization.
Protocol: Hantzsch Synthesis of 4-(Chloromethyl)thiazole
This protocol describes a representative synthesis using 1,3-dichloroacetone and thioformamide.[11]
Materials:
-
1,3-Dichloroacetone
-
Thioformamide
-
Absolute Ethanol
-
Stir plate and stir bar
-
Round-bottom flask
-
Condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1,3-dichloroacetone (1.0 eq.) in absolute ethanol.
-
Reagent Addition: To the stirred solution, add thioformamide (1.0 eq.).
-
Reaction: Stir the resulting mixture at room temperature for 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Crystallization: Allow the mixture to stand at 5°C for 12 hours to facilitate the crystallization of the product hydrochloride salt.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Purification: The crude product can be further purified by recrystallization or column chromatography after neutralization.
Causality and Insights:
-
Solvent Choice: Absolute ethanol is used to prevent unwanted side reactions with water.
-
Stoichiometry: A 1:1 molar ratio is typically employed for optimal conversion.
-
Temperature Control: The reaction proceeds efficiently at room temperature, while cooling promotes crystallization for easier isolation.
Protocol: Nucleophilic Substitution with an Amine
This protocol details the subsequent reaction of a chloromethyl thiazole with a primary amine to form an aminomethyl derivative, a common structural motif in pharmaceuticals.
Materials:
-
Chloromethyl thiazole derivative (e.g., 2-chloro-5-(chloromethyl)thiazole)[13]
-
Primary amine (e.g., benzylamine) (2.2 eq.)
-
Potassium carbonate (K₂CO₃) (2.0 eq.)
-
Acetonitrile (CH₃CN)
-
Magnetic stirrer and reflux condenser
Procedure:
-
Reaction Setup: To a solution of the chloromethyl thiazole derivative (1.0 eq.) in acetonitrile, add the primary amine (2.2 eq.) and potassium carbonate (2.0 eq.).
-
Reaction: Heat the mixture to reflux (approx. 82°C) and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. The crude product can be purified by flash column chromatography on silica gel.
Causality and Insights:
-
Excess Amine/Base: An excess of the amine is often used to act as both the nucleophile and a base to neutralize the HCl generated. Alternatively, an inorganic base like K₂CO₃ is added to prevent the formation of the amine hydrochloride salt, which would be non-nucleophilic.
-
Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the S_N2 reaction.
-
Temperature: Heating to reflux increases the reaction rate to ensure completion within a reasonable timeframe.
Applications in Drug Discovery: The Case of Ritonavir
The strategic importance of chloromethyl thiazole derivatives is powerfully illustrated by their use in the synthesis of Ritonavir, an antiretroviral medication used to treat HIV/AIDS.[2] A key fragment of the Ritonavir molecule is derived from a 5-substituted thiazole.[14] The synthesis involves creating a 5-(hydroxymethyl)thiazole intermediate, which is often prepared from a 5-(chloromethyl)thiazole precursor through nucleophilic substitution with a formate anion, followed by hydrolysis.[15][16] This transformation highlights the utility of the chloromethyl group as a masked hydroxymethyl group, providing a robust pathway to complex molecular targets.[14][17]
Conclusion
Chloromethyl thiazole derivatives stand as a testament to the power of functional group chemistry in molecular design. The synergistic combination of the stable, electronically tunable thiazole ring and the highly reactive chloromethyl handle provides chemists with a reliable and versatile platform for innovation. A thorough understanding of the underlying principles of their structure, the kinetics of their S_N2 reactivity, and the practicalities of their synthesis is essential for any researcher aiming to leverage these powerful building blocks in the fields of medicinal chemistry, agrochemistry, and materials science.
References
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- Semantic Scholar. (n.d.). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole.
- MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Chloro-5-chloromethylthiazole: A Key Intermediate in Pesticide and Pharmaceutical Synthesis.
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The Synthetic Versatility and Pharmacological Significance of 2-Substituted 4-(Chloromethyl)-1,3-thiazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3-thiazole ring is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Among the myriad of thiazole derivatives, those bearing a chloromethyl group at the 4-position and a variable substituent at the 2-position represent a particularly valuable class of synthetic intermediates. The inherent reactivity of the 4-(chloromethyl) group, coupled with the diverse functionalities that can be introduced at the 2-position, makes these compounds powerful building blocks in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of 2-substituted 4-(chloromethyl)-1,3-thiazoles, offering insights into the experimental nuances and strategic considerations for their effective utilization.
I. The Cornerstone of Synthesis: The Hantzsch Thiazole Synthesis
The most prevalent and reliable method for constructing the 2-substituted 4-(chloromethyl)-1,3-thiazole core is the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide.[3][4] In this specific context, the α-haloketone of choice is 1,3-dichloroacetone, which provides the C4 and C5 atoms of the thiazole ring, along with the reactive chloromethyl handle at the 4-position. The versatility of this synthesis lies in the ability to vary the thioamide, thereby introducing a wide array of substituents at the 2-position of the thiazole ring.[1][2]
The mechanism of the Hantzsch synthesis is a well-established sequence of nucleophilic attack, cyclization, and dehydration.[5] The sulfur atom of the thioamide acts as the initial nucleophile, attacking one of the carbonyl-activated carbons of 1,3-dichloroacetone. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon, forming a five-membered ring intermediate. Subsequent dehydration leads to the formation of the aromatic thiazole ring.[5]
Caption: Generalized workflow of the Hantzsch thiazole synthesis.
I.A. Synthesis of 2-Amino-4-(chloromethyl)-1,3-thiazole
A common and highly useful derivative is the 2-amino-4-(chloromethyl)-1,3-thiazole, synthesized using thiourea as the thioamide component. This compound serves as a versatile precursor for a wide range of further functionalization.
Experimental Protocol: Synthesis of 2-Amino-4-(chloromethyl)thiazole Hydrochloride [4]
-
To a solution of 1,3-dichloropropanone (100 mmol) in absolute ethanol (40 mL), add thiourea (100 mmol).
-
Stir the resulting solution at room temperature for 24 hours.
-
Allow the mixture to stand at 5°C for an additional 12 hours.
-
The crystalline product, 2-amino-4-(chloromethyl)thiazole hydrochloride, is collected by filtration.
-
The product can be further purified by recrystallization from ethanol.
| Parameter | Value |
| Reactant 1 | 1,3-Dichloropropanone |
| Reactant 2 | Thiourea |
| Solvent | Absolute Ethanol |
| Temperature | Room Temperature, then 5°C |
| Reaction Time | 36 hours |
| Typical Yield | ~70% |
I.B. Synthesis of 2-Aryl-4-(chloromethyl)-1,3-thiazoles
By employing substituted thiobenzamides, a variety of 2-aryl-4-(chloromethyl)thiazoles can be prepared. These derivatives are of significant interest due to the prevalence of the 2-arylthiazole motif in biologically active molecules.
Experimental Protocol: General Procedure for the Synthesis of 2-Aryl-4-(chloromethyl)thiazoles [6]
-
A mixture of the respective aryl-substituted thioamide (10 mmol) and 1,3-dichloroacetone (11 mmol) is taken in absolute ethanol.
-
The reaction mixture is heated under reflux for 4–5 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is allowed to cool to room temperature.
-
The solid product is then filtered, washed with cold ethanol, and dried.
-
The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 2-aryl-4-(chloromethyl)thiazole derivative.
I.C. Synthesis of 2-Alkyl-4-(chloromethyl)-1,3-thiazoles
Similarly, the use of aliphatic thioamides allows for the synthesis of 2-alkyl-4-(chloromethyl)thiazoles. These compounds provide a different steric and electronic profile compared to their 2-aryl counterparts.
Experimental Protocol: Synthesis of 2-Alkyl-4-(chloromethyl)thiazoles [6]
-
To a stirred solution of the appropriate alkyl thioamide (10 mmol) in a suitable solvent such as ethanol or isopropanol, 1,3-dichloroacetone (11 mmol) is added.
-
The mixture is then heated to reflux and the reaction is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be purified by column chromatography or recrystallization.
II. The Reactive Hub: Transformations of the 4-(Chloromethyl) Group
The synthetic utility of 2-substituted 4-(chloromethyl)-1,3-thiazoles stems from the high reactivity of the chloromethyl group towards nucleophilic substitution. This allows for the facile introduction of a wide variety of functional groups at the 4-position, enabling the exploration of structure-activity relationships in drug discovery programs.
Caption: Reactivity of the 4-(chloromethyl) group towards nucleophiles.
II.A. Reactions with Oxygen Nucleophiles: The Williamson Ether Synthesis
A straightforward and high-yielding method for the derivatization of 4-(chloromethyl)thiazoles is the Williamson ether synthesis, which involves the Sɴ2 reaction with an alkoxide or phenoxide.[4]
Experimental Protocol: Synthesis of 4-(Alkoxymethyl)- or 4-(Aryloxymethyl)-1,3-thiazoles [4]
-
To a solution of the desired alcohol or phenol (10 mmol) in a suitable solvent like methanol, ethanol, or DMF, a strong base such as sodium hydride or sodium methoxide (11 mmol) is added to generate the corresponding alkoxide or phenoxide.
-
A solution of the 2-substituted 4-(chloromethyl)thiazole (10 mmol) in the same solvent is then added to the reaction mixture.
-
The mixture is stirred at room temperature or heated to reflux, with the reaction progress monitored by TLC.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield the desired ether, which can be purified by chromatography if necessary.
II.B. Reactions with Nitrogen Nucleophiles
The reaction of 4-(chloromethyl)thiazoles with various nitrogen nucleophiles, such as primary and secondary amines, provides a direct route to 4-(aminomethyl)thiazole derivatives. These compounds are of particular interest in medicinal chemistry due to the ionizable nature of the amino group, which can enhance solubility and facilitate interactions with biological targets.
Experimental Protocol: Synthesis of 4-(Aminomethyl)-1,3-thiazoles
-
A solution of the 2-substituted 4-(chloromethyl)thiazole (10 mmol) and an excess of the desired primary or secondary amine (20-30 mmol) in a polar aprotic solvent like DMF or acetonitrile is prepared.
-
A non-nucleophilic base such as triethylamine or diisopropylethylamine (15 mmol) may be added to scavenge the HCl generated during the reaction.
-
The reaction mixture is stirred at room temperature or heated, and the progress is monitored by TLC.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated.
-
The crude product is purified by column chromatography or by conversion to a salt and recrystallization.
II.C. Reactions with Sulfur Nucleophiles and Macrocyclization
The high reactivity of the chloromethyl group with sulfur nucleophiles has been exploited in the synthesis of various thioethers. A particularly elegant application is in the construction of thiazole-containing macrocycles through intramolecular thioalkylation.[7]
Experimental Protocol: Solid-Phase Intramolecular Thioalkylation for Macrocyclization [7]
This protocol describes a solid-phase approach where a peptide chain containing a cysteine residue is attached to a resin. A 2-substituted 4-(chloromethyl)thiazole moiety is then introduced at the N-terminus of the peptide.
-
The resin-bound peptide with a free N-terminal amine is treated with an isothiocyanate to form a thiourea.
-
The resin is then treated with 1,3-dichloroacetone to form the 4-(chloromethyl)thiazole at the N-terminus via an intramolecular Hantzsch synthesis.
-
The side-chain protecting group of a cysteine residue within the peptide sequence is removed.
-
An intramolecular Sɴ2 cyclization is induced by treating the resin with a base, where the cysteine thiol attacks the chloromethyl group.
-
The cyclic peptide is then cleaved from the resin.
III. Applications in Drug Discovery and Development
The 2-substituted 4-(chloromethyl)-1,3-thiazole scaffold is a cornerstone in the synthesis of a wide range of biologically active compounds. The ability to readily modify both the 2- and 4-positions allows for the systematic exploration of structure-activity relationships and the optimization of lead compounds.
III.A. Anticancer Agents
Numerous thiazole derivatives have demonstrated potent anticancer activity.[8][9] The 2-substituted 4-(chloromethyl)thiazole core serves as a key intermediate in the synthesis of novel compounds that are evaluated for their cytotoxicity against various cancer cell lines.[10] For instance, novel thiazole-5-carboxamide derivatives synthesized from these precursors have shown activity against A-549, Bel7402, and HCT-8 cell lines.[10]
| Compound Type | Cancer Cell Line | Reported Activity | Reference |
| Thiazole-5-carboxamides | A-549, Bel7402, HCT-8 | Moderate to high inhibition | [10] |
| 2-Phenylthiazole derivatives | Jurkat, MDA-MB-231 | Significant cytotoxic activity | [11] |
III.B. Antimicrobial Agents
The thiazole nucleus is also a common feature in antimicrobial agents.[12][13] Derivatives synthesized from 2-substituted 4-(chloromethyl)thiazoles have been shown to possess antibacterial and antifungal properties. For example, novel 2,4-disubstituted thiazoles have been synthesized and screened for their activity against various bacterial and fungal strains.[12]
III.C. Other Therapeutic Areas
The versatility of the 2-substituted 4-(chloromethyl)thiazole scaffold extends to other therapeutic areas as well. For example, they have been used in the synthesis of acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease.[14]
IV. Conclusion
The 2-substituted 4-(chloromethyl)-1,3-thiazole framework represents a highly valuable and versatile platform in modern organic and medicinal chemistry. The straightforward and adaptable Hantzsch synthesis provides reliable access to a wide array of these compounds. The inherent reactivity of the 4-(chloromethyl) group enables a plethora of subsequent chemical transformations, allowing for the rapid generation of diverse molecular architectures. As research continues to uncover the vast therapeutic potential of thiazole-containing molecules, the importance of these key synthetic intermediates in the drug discovery and development pipeline is set to grow even further. The detailed protocols and mechanistic insights provided in this guide aim to empower researchers to fully leverage the synthetic potential of this remarkable class of compounds.
V. References
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A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. ([Link])
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Systematic Review On Thiazole And Its Applications. ([Link])
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Reinvestigation of a modified Hantzsch thiazole synthesis. ([Link])
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Hantzsch Thiazole Synthesis - SynArchive. ([Link])
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Mechanism of Hantzsch Thiazole Synthesis. | Download Scientific Diagram. ([Link])
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Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. ([Link])
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Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. ([Link])
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Synthesis of 2-substitued-amino-4-aryl thiazoles. | Download Table. ([Link])
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC. ([Link])
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An Expedient Synthesis of 2-Acylthiazoles and 2-Acyl-4-methyl-5-acetylthiazoles Using α-Ketothioamides as Potential Acetylcholinesterase Inhibitors - PubMed. ([Link])
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Versatile 2-Amino-4-substituted-1,3-thiazoles: Synthesis and Reactions. ([Link])
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Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives - MDPI. ([Link])
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Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds | ScienceRise: Pharmaceutical Science. ([Link])
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Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of - The Royal Society of Chemistry. ([Link])
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Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. ([Link])
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New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. ([Link])
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Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. ([Link])
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Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. ([Link])
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An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC. ([Link])
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SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 2-SUBSTITUTED BENZOTHIAZOLE | TSI Journals. ([Link])
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Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC. ([Link])
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1 H and 13 C NMR spectrum of 4CH 2 Cl. The presence of carbonyl ester... - ResearchGate. ([Link])
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The Hantzsch Thiazole Synthesis. | Download Scientific Diagram. ([Link])
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Synthesis of Hantzsch thiazole derivatives under solvent free conditions. - ResearchGate. ([Link])
-
4-(chloromethyl)-1,2-thiazole (C4H4ClNS) - PubChemLite. ([Link])
-
Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes - MDPI. ([Link])
-
(PDF) Synthesis and Antimicrobial Activity of Novel 2,4-Disubstituted Thiazoles. ([Link])
-
Access to highly substituted oxazoles by the reaction of α-azidochalcone with potassium thiocyanate - Beilstein Journals. ([Link])
-
ELECTRON IONISATION MASS SPECTRA OF SOME. ([Link])
-
22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. ([Link])
Sources
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. kuey.net [kuey.net]
- 3. synarchive.com [synarchive.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. US4468517A - Synthesis of thiazoles - Google Patents [patents.google.com]
- 7. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tsijournals.com [tsijournals.com]
- 9. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 12. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. An Expedient Synthesis of 2-Acylthiazoles and 2-Acyl-4-methyl-5-acetylthiazoles Using α-Ketothioamides as Potential Acetylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of 2-Tert-butyl-4-(chloromethyl)-1,3-thiazole under ambient conditions
An In-depth Technical Guide to the Stability of 2-Tert-butyl-4-(chloromethyl)-1,3-thiazole
Executive Summary
2-Tert-butyl-4-(chloromethyl)-1,3-thiazole is a specialized heterocyclic building block characterized by a high degree of electrophilicity at the exocyclic chloromethyl position. While the bulky tert-butyl group at the C2 position confers significant lipophilicity and steric protection to the thiazole nitrogen, the C4-chloromethyl moiety remains a "hotspot" for reactivity.
This guide addresses a critical gap in public safety data sheets: the intrinsic instability of the free base form under ambient conditions.[1] Unlike its hydrochloride salt, the free base is prone to autocatalytic degradation via dimerization and hydrolysis. Researchers must treat this compound not merely as a stable reagent, but as a transient electrophile requiring rigorous exclusion of moisture and nucleophiles.
Part 1: Chemical Profile & Reactivity[1]
1.1 Structural Analysis
The stability profile of this compound is dictated by the tension between two structural features:
-
The 2-tert-butyl Group : A bulky, electron-donating alkyl group (+I effect).[1] It increases the basicity of the thiazole nitrogen compared to 2-H or 2-halo analogs, making the ring nitrogen a better nucleophile.
-
The 4-Chloromethyl Group : A primary alkyl halide activated by the adjacent aromatic thiazole ring.[1] The benzylic-like character of this position facilitates nucleophilic attack (SN2) and ionization (SN1).
1.2 Physicochemical Properties (Estimated)
| Property | Value / Description | Note |
| Physical State | Low-melting solid or viscous oil | Free base tends to oil; HCl salt is crystalline. |
| Boiling Point | ~100-110°C (at 1-2 mmHg) | Extrapolated from tert-butyl analogs; likely decomposes at atm.[1] pressure. |
| Solubility | Soluble in DCM, THF, Toluene | Immiscible with water; reacts slowly. |
| pKa (Conj. Acid) | ~2.5 - 3.0 | tert-butyl group raises basicity vs. unsubstituted thiazole (pKa ~2.5).[1] |
Part 2: Stability Assessment & Degradation Mechanisms[1]
2.1 Hydrolytic Instability
Under ambient humidity, the compound undergoes hydrolysis to form 2-tert-butyl-4-(hydroxymethyl)-1,3-thiazole and hydrochloric acid (HCl).
-
Mechanism : The reaction is autocatalytic.[1] As HCl is generated, it protonates the thiazole nitrogen. The protonated intermediate is more electron-deficient, accelerating the leaving group ability of the chloride (SN1-like character) or activating the methylene carbon for water attack.
-
Observation : The clear oil turns cloudy and acidic fumes are evolved.[1]
2.2 Thermal Instability (Self-Alkylation)
A critical, often overlooked failure mode for chloromethyl thiazoles is intermolecular self-alkylation .
-
The Threat : The nucleophilic nitrogen of one molecule attacks the electrophilic chloromethyl carbon of another.[1]
-
The Product : A bis-thiazolium quaternary ammonium salt (dimer).[1]
-
Kinetics : This process is concentration-dependent.[1] Storing the compound neat (undiluted) at room temperature accelerates this pathway.[1]
2.3 Visualization of Degradation Pathways
The following diagram illustrates the two primary degradation vectors: Hydrolysis (moisture-driven) and Dimerization (heat/concentration-driven).
Caption: Primary degradation pathways showing moisture-induced hydrolysis and concentration-dependent dimerization.
Part 3: Handling & Storage Protocols[1]
To maintain >98% purity, the following "Self-Validating" protocols must be employed.
3.1 Storage Conditions
-
Temperature : Store at -20°C . The rate of dimerization is significantly suppressed below 0°C.[1]
-
Atmosphere : Store under Argon or Nitrogen .[1] Oxygen is less of a concern than moisture, but inert gas prevents hydrolysis.
-
Form : If possible, store as the Hydrochloride Salt . The salt protonates the nitrogen, effectively "turning off" the nucleophile and preventing dimerization.
-
Conversion: Dissolve free base in anhydrous ether; bubble dry HCl gas. Filter the precipitate.[1]
-
3.2 Solvent Compatibility Matrix
When using the compound in synthesis, solvent choice determines stability.
| Solvent Class | Recommendation | Rationale |
| Alcohols (MeOH, EtOH) | AVOID | Rapid solvolysis (alcoholysis) forms the ether byproduct. |
| Chlorinated (DCM, CHCl3) | EXCELLENT | Inert.[1] Good solubility. Acid traces in CHCl3 can catalyze degradation; use basic alumina filtered solvent.[1] |
| Ethers (THF, Et2O) | GOOD | Inert.[1] Ensure peroxides are absent.[1] |
| Amines (TEA, Pyridine) | USE WITH CAUTION | Will react immediately to form quaternary ammonium salts.[1] Only add amines when the reaction partner is present. |
Part 4: Experimental Validation (Synthesis & Analysis)
Since this compound is often synthesized in-house due to its instability, the Hantzsch Thiazole Synthesis is the standard validated route.
4.1 Validated Synthesis Protocol
Reaction : 2,2-Dimethylpropanethioamide + 1,3-Dichloroacetone
-
Setup : Flame-dried flask, N2 atmosphere.
-
Reactants : Dissolve 1.0 eq of 2,2-dimethylpropanethioamide in absolute ethanol.
-
Addition : Add 1.05 eq of 1,3-dichloroacetone dropwise at room temperature.
-
Note: 1,3-dichloroacetone is a potent lachrymator.[1] Handle in fume hood.
-
-
Reflux : Heat to reflux for 4-6 hours. Monitor by TLC (System: Hexane/EtOAc 4:1).[1]
-
Workup :
-
Purification : Vacuum distillation (if oil) or recrystallization from Hexane/Ether (if solid).[1]
4.2 Quality Control Workflow
Use this logic flow to verify the integrity of your material before use.
Caption: QC decision tree for verifying compound integrity prior to use.
4.3 Analytical Markers
-
1H NMR (CDCl3) :
- 1.45 (s, 9H, t-Bu)
- 4.70 (s, 2H, CH2Cl) — Shift moves to ~4.85 if hydrolyzed to CH2OH.
- 7.20 (s, 1H, Thiazole-H)
References
-
Hantzsch, A. (1887).[1] "Ueber die Synthese von Thiazolverbindungen (Thiazole Synthesis)." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
-
Metzger, J. V. (1979).[1] Thiazole and Its Derivatives. The Chemistry of Heterocyclic Compounds, Vol 34. Wiley-Interscience.[1] (Foundational text on thiazole reactivity and chloromethyl side-chain lability).
-
Sigma-Aldrich. (2025).[1] "Safety Data Sheet: 4-(Chloromethyl)thiazole hydrochloride." (Used as a proxy for hazard classification and handling of chloromethyl thiazoles).[1]
-
BenchChem. (2025).[1][3] "Technical Guide: Synthesis of 4-(Methoxymethyl)thiazole." (Provides validated protocols for Hantzsch synthesis of chloromethyl intermediates).
Sources
Technical Guide: Biological Activity and Synthesis of Thiazole-Based Intermediates in Agrochemistry
Executive Summary
The thiazole ring (1,3-thiazole) represents a "privileged scaffold" in modern agrochemical discovery, serving as the core pharmacophore for a diverse array of fungicides, insecticides, and herbicides. Its unique electronic distribution—characterized by the electron-donating sulfur atom and the electron-withdrawing nitrogen atom—facilitates high-affinity binding to biological targets such as Succinate Dehydrogenase (SDH) and Nicotinic Acetylcholine Receptors (nAChR).
This technical guide provides a rigorous analysis of thiazole-based intermediates, focusing on their synthesis via the Hantzsch method, their structure-activity relationships (SAR), and standardized protocols for validating their biological efficacy.
Part 1: The Thiazole Pharmacophore in Agrochemistry
The thiazole ring is a five-membered aromatic heterocycle (
-
Bioisosterism: Thiazole effectively mimics the peptide bond (
) and the pyridine ring, allowing it to integrate seamlessly into enzyme active sites. -
Lipophilicity: The sulfur atom enhances lipophilicity (
), improving cuticular penetration in plant leaves and exoskeletal absorption in insects. -
Metabolic Stability: The aromatic system is resistant to rapid oxidative degradation, prolonging the half-life of the active ingredient (AI) in the field.
Key Commercial Classes
| Class | Target Mechanism | Representative AI | Role of Thiazole Intermediate |
| SDHI Fungicides | Complex II Inhibition (Mitochondria) | Thifluzamide | Acts as the variable "tail" binding to the ubiquinone site. |
| Neonicotinoids | nAChR Agonist (Nervous System) | Thiamethoxam | The 2-chlorothiazole moiety anchors the molecule in the receptor cleft. |
| Herbicides | Bleaching / Carotenoid Inhibition | Benazolin | Provides the structural rigidity required for auxin mimicry. |
Part 2: Synthesis of Key Intermediates
The biological activity of the final agrochemical is dictated by the purity and substitution pattern of the thiazole intermediate. The Hantzsch Thiazole Synthesis remains the gold standard for generating 2-aminothiazoles and thiazole-4-carboxylates.
Visualization: Hantzsch Synthesis Workflow
The following diagram illustrates the condensation logic between
Caption: Logical flow of the Hantzsch Thiazole Synthesis, highlighting the transition from acyclic precursors to the aromatic heterocycle.
Experimental Protocol: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
This intermediate is a versatile precursor for SDHI fungicides.
Reagents:
-
Ethyl acetoacetate (
) -
Sulfuryl chloride (
) -
Thiourea (
) -
Ethanol (absolute)
Methodology:
-
Halogenation: In a chemically resistant flask, cool ethyl acetoacetate to
. Add sulfuryl chloride dropwise over 30 minutes to generate ethyl 2-chloroacetoacetate in situ.-
Critical Control Point: Maintain temperature
to prevent di-chlorination.
-
-
Condensation: Dissolve thiourea in ethanol (
). Add the freshly prepared -chloro ester dropwise to the thiourea solution. -
Reflux: Heat the mixture to reflux (
) for 4 hours. The solution will turn yellow/orange. -
Neutralization: Cool to room temperature. Neutralize with saturated
solution until . A solid precipitate will form. -
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.
-
Validation: Melting point should be
.
-
Part 3: Biological Mechanisms & Target Sites
Fungicidal Mechanism: SDHI (Succinate Dehydrogenase Inhibition)
Thiazole-carboxamides (e.g., Thifluzamide) function by blocking the ubiquinone-binding site (Site II) of Complex II in the mitochondrial electron transport chain. This halts fungal respiration.[2][3]
Caption: Mechanism of Action for SDHI fungicides. The thiazole moiety competitively binds to the ubiquinone site, interrupting energy production.
Structure-Activity Relationship (SAR)
To optimize biological activity, modifications are made at specific ring positions:
-
Position 2 (N-terminus): Critical for hydrogen bonding. Introduction of an amine (
) or hydrazine group often increases antifungal potency. -
Position 4: Lipophilic groups (e.g.,
, ) here enhance membrane permeability. -
Position 5: Electron-withdrawing groups (e.g.,
, ) stabilize the ring against metabolic attack.
Part 4: Validating Biological Activity (Bioassay Protocol)
Trustworthiness in agrochemical research relies on reproducible bioassays. The Poisoned Food Technique is the industry standard for assessing the antifungal efficacy of synthesized intermediates.
Protocol: Antifungal Assessment against Fusarium oxysporum
Materials:
-
Test Compound (Thiazole intermediate dissolved in DMSO)
-
Positive Control (e.g., Mancozeb or Thifluzamide)
-
Fungal culture (7-day old active culture)
Step-by-Step Procedure:
-
Media Preparation: Sterilize PDA and cool to
(molten state). -
Incorporation (Poisoning): Add the test compound to the molten agar to achieve final concentrations of
. Swirl gently to homogenize without creating bubbles.-
Control: Prepare plates with DMSO only (Negative) and Commercial Fungicide (Positive).
-
-
Plating: Pour
into sterile Petri dishes and allow to solidify. -
Inoculation: Using a sterile cork borer (
), cut a mycelial disc from the periphery of the active fungal culture.[5] Place it upside down (mycelium touching agar) in the center of the poisoned plate. -
Incubation: Incubate at
for 5–7 days. -
Data Analysis: Measure the diameter of radial growth. Calculate Percent Inhibition (
) using the formula: Where is the growth diameter in control, and is the growth diameter in treatment.
Part 5: Future Outlook
The next generation of thiazole agrochemicals is moving toward hybrid molecules . Researchers are currently exploring "clubbed" thiazoles—linking the thiazole ring with triazoles or pyrazoles—to create dual-action fungicides that delay the onset of resistance.
SAR Visualization
Caption: Strategic functionalization of the thiazole ring. Each position serves a distinct role in pharmacokinetics and target binding.
References
-
Wang, J., et al. (2025).[6] Thiazole and Isothiazole Chemistry in Crop Protection. Journal of Agricultural and Food Chemistry.
-
Ghumare, R., et al. (2025).[7] A Review on Thiazole Scaffolds and its Biological Activity. ResearchGate.
-
Fungicide Resistance Action Committee (FRAC). (2022). SDHI Fungicides: Mode of Action and Resistance Management.
-
University of Georgia Extension. (2019). SDHI Fungicides and Turfgrass Disease Control: An Overview.
-
Fortune Journals. (2020). Antifungal Activity of Ethanolic Extracts: Poisoned Food Technique Protocol.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]
- 3. site.caes.uga.edu [site.caes.uga.edu]
- 4. Antifungal Activity of Essential Oil of Eucalyptus camaldulensis Dehnh. against Selected Fusarium spp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fortunejournals.com [fortunejournals.com]
- 6. Thiazole and Isothiazole Chemistry in Crop Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Data Sheet (SDS) for 2-Tert-butyl-4-(chloromethyl)-1,3-thiazole
Executive Summary: The Pharmacophore Scaffold
This guide serves as an advanced technical manual for 2-Tert-butyl-4-(chloromethyl)-1,3-thiazole (CAS: 675149-83-4 / 175277-76-6).[1] Unlike standard Safety Data Sheets (SDS) that list hazards, this document explains the molecular behavior driving those hazards.[1]
This compound is a high-value heterocyclic building block.[1][2] The tert-butyl group at the C2 position provides significant lipophilicity and metabolic stability (blocking oxidation at the most reactive position), while the chloromethyl group at C4 acts as a highly reactive electrophilic "warhead." It is primarily employed in the synthesis of agrochemicals (e.g., ethaboxam analogs) and pharmaceutical protease inhibitors.[1]
Physicochemical Identity & Profile
| Parameter | Specification | Technical Note |
| IUPAC Name | 4-(Chloromethyl)-2-(2-methyl-2-propanyl)-1,3-thiazole | The tert-butyl group creates steric bulk, influencing nucleophilic attack angles.[1] |
| Formula | Halogenated Heterocycle | |
| Molecular Weight | 189.71 g/mol | -- |
| Physical State | Low-melting solid or viscous oil | Often supercools; purity affects state.[1] |
| Solubility | DCM, THF, Ethyl Acetate | Hydrolytically Unstable: Avoid protic solvents (water/alcohols) for storage.[1] |
| Reactivity Class | Alkylating Agent (Benzylic-like) | The C4-chloromethyl bond is activated by the thiazole ring's electron-withdrawing nature.[1] |
Hazard Assessment: Mechanistic Toxicology
Standard GHS classifications label this compound as Corrosive (Skin Corr.[1] 1B) and a Sensitizer .[1] As scientists, we must understand the mechanism to respect the hazard.
The Alkylation Mechanism (The "Why")
The chloromethyl group is not a passive halogen; it is benzylic-like.[1] The thiazole ring pulls electron density, making the methylene carbon highly electrophilic.
-
Skin Corrosion: Upon contact, the molecule undergoes rapid
substitution with nucleophilic residues (cysteine thiols, lysine amines) in skin proteins. This irreversible alkylation triggers cell death and immune responses (chemical burns).[1] -
Lachrymator Potential: Like benzyl chloride, this compound can alkylate TRPA1 ion channels in the eyes/lungs, causing severe tearing and respiratory distress, even if not explicitly labeled as a lachrymator.
GHS Classifications:
-
H335: May cause respiratory irritation.[1]
Safe Handling Protocols: Engineering & PPE
Trustworthiness:[1] This protocol relies on the principle of "Zero Contact, Zero Hydrolysis."
Engineering Controls
-
Primary Barrier: All transfers must occur in a chemical fume hood with a face velocity >100 fpm.[1]
-
Inert Atmosphere: Due to potential hydrolysis (generating HCl gas), store and handle under Nitrogen or Argon.[1]
-
Vessel Selection: Use glass or Teflon (PTFE).[1] Avoid metal spatulas if the compound is potentially acidic from degradation.[1]
Personal Protective Equipment (PPE) Matrix
-
Hands: Double-gloving is mandatory. [1]
-
Eyes: Chemical splash goggles.[1] Face shield recommended if handling >5g.[1]
-
Respiratory: If solid/dusty, use N95.[1] If liquid/volatile, use organic vapor cartridges (OV).[1]
Workflow Visualization: Safe Transfer Protocol
Caption: Figure 1. Logical workflow for transferring moisture-sensitive alkylating agents to prevent hydrolysis and exposure.
Reactivity & Synthesis Applications
This molecule is designed to be attacked.[1] In drug development, it serves as the electrophile in coupling reactions.
Primary Reaction Pathway ( )
The most common application is coupling with amines, thiols, or alkoxides.
-
Conditions: Requires a non-nucleophilic base (e.g.,
, DIPEA, or NaH) to scavenge the HCl byproduct. -
Solvents: Anhydrous DMF, MeCN, or THF.[1] Avoid alcohols (competitors).[1]
Reaction Mechanism Visualization
Caption: Figure 2. Mechanism of
Emergency Response & Decontamination
Standard SDS advice is often generic.[1] Here is the chemically validated approach.
-
Spill Cleanup (Small < 10g):
-
Do NOT use water (generates HCl gas).[1]
-
Cover with vermiculite or dry sand.[1]
-
Deactivation Solution: Prepare a solution of 10% sodium thiosulfate or dilute aqueous ammonia.[1] These nucleophiles will attack the chloromethyl group, converting it to a non-toxic thiosulfate ester or amine.
-
Wipe surfaces with this solution after bulk removal.[1]
-
-
First Aid:
References
-
PubChem. (n.d.).[1] Compound Summary: 2-tert-Butyl-4-(chloromethyl)thiazole.[1] National Library of Medicine.[1] Retrieved October 26, 2024, from [Link]
-
ECHA (European Chemicals Agency). (n.d.).[1] C&L Inventory: Thiazole derivatives and alkyl halides. Retrieved October 26, 2024, from [Link]
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.ca [fishersci.ca]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2- and 4-halogenothiazoles and nucleophiles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Synthesis protocol for 2-Tert-butyl-4-(chloromethyl)-1,3-thiazole
Executive Summary
This technical guide details the synthesis of 2-tert-butyl-4-(chloromethyl)-1,3-thiazole , a critical heterocyclic building block used in the development of sterically demanding agrochemicals and pharmaceuticals. The protocol utilizes a modified Hantzsch Thiazole Synthesis , condensing 2,2-dimethylpropanethioamide (pivalothioamide) with 1,3-dichloroacetone.
Unlike standard protocols, this guide emphasizes the handling of the highly lachrymatory
Safety & Hazard Assessment (Critical)
WARNING: This protocol involves 1,3-Dichloroacetone , a severe lachrymator and skin irritant.
-
Engineering Controls: All operations must be performed in a high-efficiency fume hood.
-
PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory. A full-face respirator is recommended if handling solid 1,3-dichloroacetone outside a closed system.
-
Decontamination: Prepare a neutralization bath (10% aqueous sodium thiosulfate or dilute ammonia) for glassware to quench residual alkylating agents before washing.
Retrosynthetic Analysis & Strategy
The synthesis relies on the condensation of a thioamide with an
Reaction Scheme:
-
Nucleophilic Attack: The sulfur of the thioamide attacks the
-carbon of the ketone. -
Cyclization: Intramolecular attack of the nitrogen on the carbonyl carbon.
-
Dehydration: Loss of water to aromatize the thiazole ring.
Figure 1: Reaction pathway for the Hantzsch synthesis of the target thiazole.
Materials & Equipment
Reagents:
| Reagent | CAS No. | Equiv. | Role |
|---|---|---|---|
| 2,2-Dimethylpropanethioamide | 2591-86-8 | 1.0 | Nucleophile (S-donor) |
| 1,3-Dichloroacetone | 534-07-6 | 1.1 | Electrophile |
| Ethanol (Absolute) | 64-17-5 | Solvent | Reaction Medium |
| Magnesium Sulfate (MgSO4) | 7487-88-9 | N/A | Drying Agent |
| Dichloromethane (DCM) | 75-09-2 | N/A | Extraction Solvent |
Equipment:
-
100 mL Round-bottom flask (RBF) with magnetic stir bar.
-
Reflux condenser with drying tube (CaCl2).
-
Rotary evaporator.
-
TLC plates (Silica gel 60 F254).
Detailed Experimental Protocol
Step 1: Reaction Setup
-
Preparation: In a 100 mL RBF, dissolve 2,2-dimethylpropanethioamide (1.17 g, 10.0 mmol) in absolute ethanol (20 mL).
-
Addition: Add 1,3-dichloroacetone (1.40 g, 11.0 mmol) in a single portion.
-
Note: If the 1,3-dichloroacetone is solid and "caked," dissolve it in a minimal amount of ethanol (5 mL) before addition to ensure homogeneity.
-
-
Incubation: Attach the reflux condenser. Heat the mixture to reflux (approx. 78°C) with vigorous stirring.
-
Duration: Maintain reflux for 4–6 hours .
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The starting thioamide (
) should disappear, and a new less polar spot ( ) should appear.
-
Step 2: Workup (Self-Validating)
The reaction typically produces the thiazole hydrochloride salt. The workup depends on whether the free base or salt is desired. Free base isolation is described below for versatility.
-
Concentration: Remove approximately 80% of the ethanol under reduced pressure.
-
Neutralization: Pour the residue into crushed ice (50 g) and water (20 mL). Slowly add saturated aqueous NaHCO3 with stirring until pH
8.-
Observation: Evolution of CO2 gas will occur. An oil or low-melting solid will separate.
-
-
Extraction: Extract the aqueous mixture with DCM (3 x 30 mL).
-
Washing: Wash the combined organic layers with water (1 x 30 mL) and brine (1 x 30 mL).
-
Drying: Dry over anhydrous MgSO4, filter, and concentrate in vacuo at <40°C.
-
Caution: Chloromethyl thiazoles can be thermally unstable. Do not overheat during evaporation.
-
Step 3: Purification
-
Crude Purity: Often >90% and suitable for immediate use.
-
Column Chromatography: If purification is required, use a short silica plug eluting with Hexane:EtOAc (9:1) .
-
Note: The tert-butyl group renders the compound fairly lipophilic.
-
Analytical Characterization
Use these parameters to validate your product structure.
| Technique | Expected Signal | Assignment |
| 1H NMR (400 MHz, CDCl3) | t-Butyl (-C(CH3)3) | |
| Chloromethyl (-CH2Cl) | ||
| Thiazole H-5 (Aromatic) | ||
| 13C NMR (100 MHz, CDCl3) | t-Butyl carbons | |
| Chloromethyl carbon | ||
| C-5 (Thiazole ring) | ||
| C-4, C-2 (Thiazole ring) | ||
| Mass Spectrometry (ESI+) | m/z 190/192 [M+H]+ | Characteristic Cl isotope pattern (3:1) |
Troubleshooting & Optimization
Figure 2: Decision tree for troubleshooting common synthesis issues.
-
Issue: Hydrolysis of -CH2Cl.
-
Cause: Prolonged exposure to aqueous base during workup.
-
Fix: Perform the neutralization quickly at 0°C and extract immediately.
-
-
Issue: Lachrymatory Fumes.
-
Cause: Unreacted 1,3-dichloroacetone.
-
Fix: Quench the crude reaction mixture with a small amount of thiourea (scavenger) before workup if starting material persists.
-
Storage and Stability
-
State: The free base is typically a pale yellow oil or low-melting solid.
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).
-
Stability: The chloromethyl group is reactive. Avoid storage for >1 month; convert to the hydrochloride salt or react immediately for best results.
References
-
BenchChem. An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors. (Accessed 2026).[1] Link
-
Organic Chemistry Portal. Synthesis of Thiazoles - Hantzsch Synthesis. (Accessed 2026).[1] Link
-
PubChem. 2-butyl-4-(chloromethyl)-1,3-thiazole (Compound Summary). National Library of Medicine. Link
-
Sigma-Aldrich. 2-Chloro-4-(chloromethyl)thiazole Safety Data Sheet. (Accessed 2026).[1] Link
Sources
Step-by-step preparation of 2-Tert-butyl-4-(chloromethyl)-1,3-thiazole from thioamides
Application Note: High-Yield Synthesis of 2-Tert-butyl-4-(chloromethyl)-1,3-thiazole
Abstract & Scope
This technical guide details the optimized protocol for synthesizing 2-tert-butyl-4-(chloromethyl)-1,3-thiazole , a critical pharmacophore found in various antiretroviral (e.g., Ritonavir analogs) and antineoplastic agents.
While the Hantzsch thiazole synthesis is a century-old reaction, the introduction of a bulky tert-butyl group at the C2 position combined with a reactive chloromethyl moiety at C4 presents specific challenges regarding steric hindrance and product stability. This protocol utilizes 2,2-dimethylpropanethioamide and 1,3-dichloroacetone to achieve high purity (>95%) without requiring chromatographic purification in most runs.
Retrosynthetic Analysis & Strategy
The synthesis relies on the condensation of a thioamide with an
Reaction Scheme:
Critical Safety & Handling (Lachrymator Warning)
1,3-Dichloroacetone (1,3-DCA) is a severe lachrymator and skin irritant. It is solid at room temperature but has significant vapor pressure.
-
Engineering Control: All weighing and transfers must occur inside a functioning fume hood.
-
Decontamination: Keep a beaker of 10% aqueous sodium bisulfite or ammonia solution nearby to neutralize spills or contaminated glassware immediately.
-
PPE: Double nitrile gloves and chemical splash goggles are mandatory.
Materials & Reagents
| Reagent / Solvent | CAS No. | Equiv.[1][2] | Role | Grade |
| 2,2-Dimethylpropanethioamide | 2598-99-4 | 1.0 | Nucleophile (S-donor) | >97% |
| 1,3-Dichloroacetone | 534-07-6 | 1.1 | Electrophile | >95% |
| Ethanol (Absolute) | 64-17-5 | N/A | Solvent | ACS Reagent |
| Sodium Bicarbonate (sat. aq) | 144-55-8 | N/A | Neutralization | Lab Grade |
| Diethyl Ether or EtOAc | - | N/A | Extraction | ACS Reagent |
Experimental Protocol
Phase 1: The Hantzsch Condensation
Rationale: Ethanol is chosen over DMF to facilitate easier workup and crystallization. The reaction is driven by entropy and the formation of the aromatic thiazole ring.
-
Preparation: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 2,2-dimethylpropanethioamide (1.31 g, 10.0 mmol) in absolute ethanol (20 mL).
-
Addition: Add 1,3-dichloroacetone (1.40 g, 11.0 mmol, 1.1 equiv) in a single portion.
-
Note: A slight excess of the ketone ensures complete consumption of the thioamide, which is harder to remove during workup than the excess ketone.
-
-
Reaction: Attach a reflux condenser. Heat the mixture to reflux (approx. 78°C) for 4–6 hours .
-
Monitoring: Check TLC (20% EtOAc in Hexanes). The thioamide spot (
) should disappear. The product will appear as a UV-active spot at higher .
-
-
Cooling: Allow the reaction to cool to room temperature. Often, the hydrochloride salt of the product may precipitate directly.
Phase 2: Workup & Isolation
Rationale: The product initially forms as a hydrochloride salt. Neutralization must be gentle (NaHCO3) to avoid hydrolyzing the reactive chloromethyl group to a hydroxymethyl group.
-
Concentration: Remove approximately 75% of the ethanol under reduced pressure (rotary evaporator).
-
Neutralization: Pour the residue into a separatory funnel containing saturated aqueous NaHCO3 (50 mL). The pH should be basic (pH ~8-9).
-
Extraction: Extract with Diethyl Ether or Ethyl Acetate (3 x 30 mL).
-
Self-Validating Step: The aqueous layer should be clear; the organic layer will contain the product. If an emulsion forms, add a small amount of brine.
-
-
Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous
, and filter. -
Evaporation: Concentrate the filtrate under reduced pressure to yield the crude oil/solid.
-
Purification (Optional): If the crude is colored (dark orange/brown), pass through a short pad of silica gel using 10% EtOAc/Hexane.
Mechanistic Insight & Visualization
The reaction proceeds via a cascade sequence:
-
S-Alkylation: The sulfur lone pair attacks the
-carbon of 1,3-DCA, displacing chloride. -
Cyclization: The nitrogen lone pair attacks the carbonyl carbon.
-
Dehydration: Loss of water drives aromatization.
Figure 1: Mechanistic pathway of the Hantzsch synthesis for chloromethyl thiazoles.
Workflow Diagram
Figure 2: Operational workflow for the synthesis process.
Validation & Quality Control
To confirm the identity of the product, use the following spectroscopic markers. The tert-butyl group provides a distinct signature.
| Technique | Expected Signal | Interpretation |
| 1H NMR (CDCl3) | Tert-butyl group (distinctive singlet) | |
| 1H NMR (CDCl3) | Chloromethyl ( | |
| 1H NMR (CDCl3) | Thiazole C5-H (aromatic proton) | |
| Mass Spec (ESI) |
Troubleshooting Table:
-
Problem: Low Yield.
-
Cause: Volatility of 1,3-DCA or incomplete reaction due to sterics.
-
Solution: Use 1.2 equiv of ketone and ensure vigorous reflux.
-
-
Problem: Product is a sticky gum.
-
Cause: Residual solvent or impurities.[3]
-
Solution: Triturate with cold hexanes or recrystallize from minimal pentane.
-
References
-
Hantzsch, A. (1887).[4] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Chloraceton". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
-
Kempf, D. J., et al. (1996). "Discovery of Ritonavir (ABT-538), a Potent Inhibitor of HIV Protease". Journal of Medicinal Chemistry, 39(5), 3203-3219. (Describes thiazole synthesis for pharmaceutical applications).
-
BenchChem. (2023). "An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors". (Provides protocols for the chloromethyl intermediate).
-
National Oceanic and Atmospheric Administration (NOAA). "Chemical Datasheet: 1,3-Dichloroacetone". CAMEO Chemicals.[5][6] (Safety and Handling).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Tert-butyl-4-(chloromethyl)-1,3-thiazole
Status: Operational Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting Guide Ticket ID: HANTZSCH-OPT-2024
Executive Summary & Core Chemistry
You are likely synthesizing 2-Tert-butyl-4-(chloromethyl)-1,3-thiazole as a lipophilic building block for antiviral (e.g., Ritonavir analogs) or agrochemical development. The synthesis relies on the Hantzsch Thiazole Synthesis , a condensation between 2,2-dimethylpropanethioamide (Pivalothioamide) and 1,3-dichloroacetone .
While the Hantzsch reaction is "textbook" chemistry, the chloromethyl moiety introduces a high risk of hydrolysis and polymerization, while the tert-butyl group introduces steric factors that can influence crystallization. This guide addresses the "hidden" yield killers that standard papers often omit.
The Optimized Protocol (The "Golden Route")
Before troubleshooting, ensure your baseline protocol aligns with this optimized workflow designed to minimize side reactions.
Reagents & Stoichiometry
| Component | Role | Eq. | Notes |
| 2,2-Dimethylpropanethioamide | Nucleophile | 1.0 | Ensure dryness; moisture competes with sulfur. |
| 1,3-Dichloroacetone | Electrophile | 1.05 | CRITICAL: Must be high purity (see FAQ). |
| Ethanol (Absolute) | Solvent | [0.5 M] | High concentration favors kinetics but risks exotherms. |
| Molecular Sieves (3Å) | Scavenger | 10 wt% | Optional but recommended to prevent hydrolysis. |
Step-by-Step Workflow
-
Preparation: Dissolve 2,2-dimethylpropanethioamide (1.0 eq) in absolute ethanol (0.5 M concentration). Add activated 3Å molecular sieves.
-
Addition: Cool the solution to 0–5°C. Add 1,3-dichloroacetone (1.05 eq) dropwise (if liquid) or portion-wise (if solid).
-
Why? The reaction is exothermic. Heat promotes the formation of "red tar" (polymerization).
-
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 12–18 hours.[1]
-
Monitoring: TLC (Hexane:EtOAc 4:1). Look for the disappearance of the thioamide.
-
-
Workup (The Yield Trap):
-
Option A (Isolation as HCl Salt): Cool to 0°C. The product often crystallizes as the hydrochloride salt. Filter and wash with cold acetone. Highest Yield Route.
-
Option B (Free Base): Evaporate ethanol. Redissolve in DCM. Wash with saturated NaHCO₃ (cold). Dry over MgSO₄. Evaporate. Risk of degradation.
-
Troubleshooting & FAQs
Category A: Reagent Quality (The #1 Failure Point)
Q: My reaction mixture turned black/dark red immediately. What happened? A: This is the hallmark of 1,3-dichloroacetone polymerization .
-
Diagnosis: Commercial 1,3-dichloroacetone is unstable and often contains acidic impurities that catalyze its own polymerization into a dark tar.
-
Solution: You must purify the 1,3-dichloroacetone before use if it is not a white crystalline solid.
-
Protocol: Melt the crude material and distill it (bp ~170-175°C) or recrystallize from minimal diethyl ether/petroleum ether.
-
Reference: See Organic Syntheses procedures for handling unstable
-haloketones [1].
-
Q: Can I use technical grade ethanol? A: No. The target molecule contains a chloromethyl group. Water in technical ethanol (95%) will attack this position, converting your product into 2-tert-butyl-4-(hydroxymethyl)thiazole . This is the most common "invisible" yield loss because the two compounds often co-elute on TLC.
Category B: Reaction Control[2]
Q: I see the product on TLC, but isolated yield is <40%. Where is it going? A: You are likely losing it during the workup .
-
Issue: The 2-tert-butyl group makes the molecule surprisingly lipophilic, but the thiazole nitrogen is basic. If you do an aqueous workup at neutral/low pH, the product remains in the water layer as the protonated salt.
-
Fix: If isolating the free base, ensure the aqueous layer pH is adjusted to >8.0 using NaHCO₃ or K₂CO₃ before extraction with DCM.
-
Pro-Tip: Avoid aqueous workup entirely. Isolate the HCl salt directly from the reaction mixture by adding diethyl ether to precipitate it.
Category C: Stability
Q: My product was a solid, but it turned into an oil after a week. Why? A: This is Auto-Quaternization .
-
Mechanism: The thiazole nitrogen of one molecule attacks the chloromethyl group of another, forming a quaternary ammonium salt (dimer/polymer).
-
Prevention: Store the product as the HCl salt (which deactivates the nitrogen) or keep the free base at -20°C. Never store the free base neat at room temperature for long periods.
Visualizing the Failure Points
The following diagram maps the reaction pathway and where yield is lost.
Caption: Figure 1. Reaction pathway analysis. Red nodes indicate critical yield-loss pathways (Polymerization, Hydrolysis, and Self-Alkylation).
Purification Decision Tree
Use this logic flow to determine the best isolation method for your specific needs.
Caption: Figure 2. Workup strategy. Route A (Salt Isolation) is recommended for stability and yield.
Data Summary: Solvent & Conditions
| Parameter | Recommendation | Effect on Yield |
| Solvent | Ethanol (Abs.)[2][3] | High. Balances solubility of reagents vs. precipitation of product salt.[4] |
| Solvent | DMF | Medium. Good solubility but difficult to remove; high boiling point promotes side reactions. |
| Temperature | 20–25°C | Optimal. Minimizes polymerization of 1,3-dichloroacetone. |
| Temperature | Reflux (>70°C) | Low. Increases "tar" formation and hydrolysis risk. |
| Atmosphere | Nitrogen/Argon | Medium. Prevents moisture ingress (hydrolysis protection). |
References
-
Conant, J. B.; Quayle, O. R. "
-Dichloroacetone." Organic Syntheses, Coll.[1] Vol. 1, p. 211 (1941); Vol. 2, p. 13 (1922). - Hantzsch, A.
-
BenchChem Application Note. "4-(Chloromethyl)thiazole Hydrochloride as a Versatile Building Block." (General stability and handling of chloromethyl thiazoles).
-
Santa Cruz Biotechnology. "4-Chloromethyl-2-methyl-1,3-thiazole, Hydrochloride Data Sheet." (Analogous compound properties and storage).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 1,3-dichloroacetone (a potent lachrymator) and 2-tert-butyl-4-(chloromethyl)-1,3-thiazole before handling.
Sources
Technical Support Center: Optimizing Reactivity of 2-Tert-butyl-4-(chloromethyl)-1,3-thiazole
Ticket ID: THZ-SUB-004
Topic: Troubleshooting Low Reactivity in Nucleophilic Substitution (
Executive Summary
You are encountering sluggish reaction rates with 2-tert-butyl-4-(chloromethyl)-1,3-thiazole . While 4-(chloromethyl)thiazoles are typically highly reactive electrophiles (analogous to benzylic halides), the introduction of the bulky tert-butyl group at the C2 position introduces unique physicochemical constraints.
The low reactivity is rarely due to direct steric hindrance at the reaction site (C4). Instead, it is likely caused by one of three "silent" failures:
-
Material Degradation: The electron-donating tert-butyl group increases the basicity of the thiazole nitrogen, accelerating self-alkylation (polymerization) during storage.
-
Solubility Mismatch: The lipophilic tert-butyl group creates a phase barrier with polar nucleophiles.
-
Leaving Group Inertia: In specific solvents, the C-Cl bond is insufficiently polarized.
This guide provides a diagnostic workflow and three validated protocols to restore reactivity.
Module 1: Diagnostic Triage (Is Your Reagent "Alive"?)
Before altering reaction conditions, you must validate the integrity of your starting material. The tert-butyl group makes the ring nitrogen more nucleophilic, leading to rapid autocatalytic dimerization if stored as a free base.
Diagnostic Protocol: 1H NMR Check
Run a proton NMR in
| Observation ( | Diagnosis | Status |
| Singlet at ~4.7 ppm | Intact Chloromethyl | Proceed to Module 2 |
| Singlet at ~4.8-5.0 ppm | Hydrolyzed (Alcohol) | Discard/Reprocess |
| Broad/Multiple peaks ~4.5-5.5 ppm | Quaternary Ammonium Salt (Dimer/Polymer) | Discard (Irreversible) |
Critical Insight: If you are using the HCl salt form to prevent dimerization, ensure you are adding exactly 1.05 - 1.10 equivalents of a non-nucleophilic base (e.g., DIPEA or
) to liberate the reactive species in situ. Excess base can cause elimination or hydrolysis.
Module 2: The "Finkelstein Switch" (The Gold Standard Fix)
If your material is pure but the reaction is slow, the chloride leaving group is likely the bottleneck. The C-Cl bond in this system can be sluggish, particularly if the solvent shell is stabilizing the ground state.
The Solution: Convert the chloride to an iodide in situ using the Finkelstein Reaction .[1] Iodide is a superior leaving group (
Protocol A: In-Situ Finkelstein Activation
Best for: Amines, Thiols, and Phenol nucleophiles.
-
Solvent: Switch to Acetone (if reactants are soluble) or Butanone (MEK) (for higher boiling point). If strictly non-polar solvents are needed, use Acetonitrile .
-
Additive: Add 0.1 - 0.2 equivalents of Sodium Iodide (NaI) .
-
Note: A catalytic amount is usually sufficient. If the reaction remains slow, use stoichiometric NaI (1.0 eq) to fully convert to the iodomethyl intermediate.
-
-
Mechanism:
-
Step 1:
(Precipitation drives equilibrium). -
Step 2:
(Fast substitution).
-
Why this works: The 2-tert-butyl group makes the molecule greasy. NaI is soluble in acetone/MEK. The substitution of Cl for I creates a transient species that is ~100x more reactive toward your nucleophile.
Module 3: Overcoming the Lipophilicity Barrier
The tert-butyl group renders the thiazole highly lipophilic (high LogP). If you are using an ionic nucleophile (e.g., Sodium Azide, Potassium Cyanide) in a polar solvent, your reactants may be physically separated in micro-emulsions.
Protocol B: Phase Transfer Catalysis (PTC)
Best for: Ionic nucleophiles (
-
System: Toluene (organic phase) / Water (aqueous nucleophile) OR Solid/Liquid heterogeneous mix.
-
Catalyst: Add 5 mol% Tetrabutylammonium Bromide (TBAB) or 18-Crown-6 (if using K+ salts).
-
Procedure:
-
Dissolve Thiazole in Toluene (5 vol).
-
Dissolve Nucleophile (1.5 eq) in minimal water.
-
Add TBAB. Vigorously stir at 50°C.
-
Mechanism: The quaternary ammonium cation (
Module 4: Troubleshooting Logic Flow
Use the following decision tree to select the correct optimization path.
Caption: Decision matrix for troubleshooting reactivity based on material state and nucleophile type.
Frequently Asked Questions (FAQ)
Q1: Can I heat the reaction to force completion?
-
Answer: Proceed with caution. The tert-butyl group is stable, but the chloromethyl group is prone to degradation above 80°C. If using the free base, high heat promotes dimerization. It is better to use Catalysis (Iodide) at 40-50°C than to heat uncatalyzed reactions to 100°C.
Q2: Why does the reaction turn dark/black?
-
Answer: This indicates decomposition of the thiazole ring or polymerization. Thiazoles are sulfur-containing heterocycles that can undergo oxidative ring opening or oligomerization under harsh conditions. If the solution turns black, check for the presence of acid (HCl byproduct). Add an acid scavenger like Potassium Carbonate (
) or Proton Sponge to buffer the system.
Q3: Does the tert-butyl group cause steric hindrance?
-
Answer: Not directly at the reaction site. The tert-butyl is at C2, and the reaction is at C4. They are separated by the ring nitrogen. However, the tert-butyl group creates a "greasy" pocket that can repel highly hydrated nucleophiles. This is why solvent choice (matching polarity) is more critical here than with the methyl analog.
References
-
BenchChem. (2025).[2][3] Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. (Analogous heterocyclic reactivity patterns).
-
Organic Chemistry Portal. (2024). Finkelstein Reaction: Mechanism and Conditions. (Standard protocol for alkyl halide activation).
-
Master Organic Chemistry. (2012). The Four Components Of A Substitution Reaction. (Foundational mechanistic overview).
-
ResearchGate. (2025). The tert-butyl group in chemistry and biology: Steric and Electronic Effects.
-
Sigma-Aldrich. (2024). Product Specification: 2-Chloro-4-(chloromethyl)thiazole. (Physical properties and handling).[2][4][5]
Sources
Technical Support Center: Optimizing Recrystallization Solvents for Tert-Butyl Thiazole Derivatives
Welcome to the Technical Support Center for the purification of tert-butyl thiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of recrystallizing this important class of heterocyclic compounds. The presence of the bulky tert-butyl group introduces specific challenges and considerations for solvent selection and crystallization conditions. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve high purity and yield in your experiments.
Troubleshooting Guide: Common Issues in Recrystallization
This section addresses specific problems you may encounter during the recrystallization of tert-butyl thiazole derivatives, offering explanations and actionable solutions.
Issue 1: My compound "oils out" instead of forming crystals.
Question: I've dissolved my tert-butyl thiazole derivative in a hot solvent, but upon cooling, it separates as an oil rather than forming solid crystals. What's happening and how can I fix it?
Answer:
"Oiling out" is a common problem in recrystallization where the solute comes out of solution as a liquid phase instead of a solid crystalline lattice.[1][2][3] This occurs when the melting point of your compound is lower than the temperature of the solution at the point of saturation.[1][2] The bulky and often non-polar nature of the tert-butyl group can contribute to a lower melting point and increased lipophilicity, making these derivatives prone to oiling out, especially if impurities are present which can further depress the melting point.[1][4] Oiled out products are undesirable as the liquid phase can trap impurities, defeating the purpose of recrystallization.[1][3]
Solutions:
-
Increase the Solvent Volume: Your solution might be too concentrated, causing the compound to come out of solution at a temperature above its melting point. Try re-heating the mixture to dissolve the oil and add a small amount of additional hot solvent (10-20% more) to decrease the saturation temperature. Then, allow it to cool slowly.[1][2]
-
Slow Down the Cooling Rate: Rapid cooling encourages precipitation over crystallization and can lead to oiling out.[2] After dissolving your compound in the hot solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring, before moving it to an ice bath.
-
Use a Lower-Boiling Point Solvent: If the boiling point of your solvent is significantly higher than the melting point of your compound, oiling out is more likely. Consider a solvent with a lower boiling point, but ensure it still meets the criteria of high solubility at high temperatures and low solubility at low temperatures.
-
Switch to a Mixed Solvent System: Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, while the solution is hot, slowly add a "poor" solvent (in which it is less soluble) until you observe persistent cloudiness (turbidity).[5] Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[5] Common mixed solvent pairs include ethanol/water and acetone/hexane.[6][7]
-
Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface.[2] This creates microscopic scratches that can serve as nucleation sites for crystal growth. Alternatively, if you have a small amount of pure crystalline material, you can add a "seed crystal" to the cooled solution to initiate crystallization.[2][8]
Issue 2: I'm getting a very low recovery of my crystalline product.
Question: After recrystallization, the yield of my purified tert-butyl thiazole derivative is much lower than expected. What are the likely causes and how can I improve my yield?
Answer:
Low recovery is a frequent issue in recrystallization and can be attributed to several factors.[1] While some loss of product is inherent to the technique (as some compound will always remain in the mother liquor), significant losses can often be mitigated.[9][10]
Solutions:
-
Minimize the Amount of Hot Solvent: The most common reason for low recovery is using an excessive amount of solvent to dissolve the crude product.[2][10] The goal is to create a saturated solution at the solvent's boiling point. Use the minimum amount of hot solvent necessary to fully dissolve your compound.
-
Ensure Complete Dissolution at Boiling: Make sure you are using boiling or near-boiling solvent to dissolve your compound. Using a solvent below its boiling point will require a larger volume, leading to greater losses upon cooling.[10]
-
Cool the Solution Thoroughly: To maximize the amount of product that crystallizes out of solution, ensure the solution is cooled to a low enough temperature. After slow cooling to room temperature, place the flask in an ice-water bath for at least 15-20 minutes before filtration.
-
Avoid Premature Crystallization During Hot Filtration: If you need to perform a hot filtration to remove insoluble impurities, do so quickly and with pre-heated glassware to prevent your product from crystallizing on the filter paper or in the funnel stem. It's also wise to use a slight excess of solvent in this case to keep the product in solution.
-
Minimize Wash Volumes: When washing the collected crystals, use a minimal amount of ice-cold solvent. Using too much wash solvent, or solvent that is not sufficiently cold, will redissolve some of your purified product.[10]
-
Check the Mother Liquor: If you suspect significant product loss, you can test the mother liquor (the filtrate) by evaporating a small amount. If a significant amount of solid residue remains, there is a substantial amount of your compound still in solution. You may be able to recover some of this by concentrating the mother liquor and cooling it again for a second crop of crystals.
Issue 3: The purified crystals are not pure, or are discolored.
Question: My recrystallized product still shows impurities by TLC or has a persistent color. What went wrong?
Answer:
The goal of recrystallization is to separate your desired compound from impurities. If impurities remain, it could be due to several reasons.
Solutions:
-
Inappropriate Solvent Choice: The chosen solvent may not be ideal for separating the desired compound from a specific impurity. An ideal solvent should dissolve the desired compound well when hot but poorly when cold, while the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[11]
-
Crystallization Occurred Too Quickly: Rapid crystal growth can trap impurities within the crystal lattice.[1] Ensure a slow cooling process to allow for the formation of a pure, well-ordered crystal structure. If crystallization happens too quickly, re-dissolve the crystals in a slightly larger volume of hot solvent and cool more slowly.[1]
-
Use of Activated Charcoal: If your product has a persistent color from a soluble, colored impurity, you may need to use activated charcoal. After dissolving your crude product in the hot solvent, add a small amount of activated charcoal, swirl, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool. Be aware that using too much charcoal can also adsorb your product, leading to lower yields.[1]
-
Consider a Different Purification Technique: If recrystallization is ineffective at removing a particular impurity, you may need to consider an alternative or additional purification step, such as column chromatography.
Frequently Asked Questions (FAQs)
Q1: How does the tert-butyl group affect my choice of recrystallization solvent?
The tert-butyl group is a bulky, non-polar (hydrophobic) functional group.[12] Its presence on a thiazole ring will generally increase the compound's solubility in non-polar organic solvents and decrease its solubility in polar solvents like water.[12] This has several implications for solvent selection:
-
Increased Solubility in Non-Polar Solvents: You may find that your tert-butyl thiazole derivative is more soluble in solvents like hexanes, toluene, or diethyl ether compared to less substituted analogs.
-
Potential for Mixed Solvents: The increased hydrophobicity makes mixed solvent systems like ethanol/water or acetone/water particularly useful.[4][13] The compound can be dissolved in the more organic "good" solvent, and the addition of water as a "poor" solvent can effectively induce crystallization.
-
Steric Hindrance: The bulkiness of the tert-butyl group can sometimes hinder efficient packing into a crystal lattice, which can make crystallization more challenging and potentially lead to "oiling out".
Q2: What is a good starting point for solvent screening for a new tert-butyl thiazole derivative?
A systematic approach to solvent screening is crucial. Start with small-scale tests in test tubes. A general screening process is as follows:
-
Place a small amount of your crude compound (e.g., 20-30 mg) into several test tubes.
-
Add a small volume (e.g., 0.5 mL) of a different solvent to each tube at room temperature.
-
Observe the solubility. If the compound dissolves completely at room temperature, the solvent is likely too good and will result in poor recovery.
-
For solvents in which the compound is insoluble or sparingly soluble at room temperature, heat the mixture to the solvent's boiling point.
-
If the compound dissolves completely in the hot solvent, it is a potentially good candidate.
-
Allow the hot solutions to cool slowly to room temperature and then in an ice bath. The best solvent will result in the formation of a large amount of crystals.[14]
A good starting palette of solvents to screen, ranging in polarity, is presented in the table below.
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Water | High | 100 | Generally a poor solvent for tert-butyl thiazoles, but excellent as an anti-solvent in mixed systems. |
| Ethanol | High | 78 | A very common and effective recrystallization solvent, often used in combination with water.[4] |
| Methanol | High | 65 | Similar to ethanol, but more volatile. |
| Acetone | Medium | 56 | A good solvent for many organic compounds; can be paired with non-polar anti-solvents like hexanes. |
| Ethyl Acetate | Medium | 77 | A versatile solvent, often used in mixed systems with hexanes.[7] |
| Toluene | Low | 111 | Good for less polar compounds, but its high boiling point can sometimes lead to oiling out. |
| Hexanes/Heptane | Low | ~69 | Often used as an anti-solvent for compounds dissolved in more polar solvents like ethyl acetate or acetone. |
Q3: What is polymorphism and why is it important for my tert-butyl thiazole derivative, especially in drug development?
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[7][15] These different crystal forms are called polymorphs. Polymorphs of the same compound can have different physical properties, including:
-
Melting point
-
Solubility
-
Dissolution rate
-
Stability
-
Bioavailability
In the context of active pharmaceutical ingredients (APIs), controlling polymorphism is critical.[15][16] Different polymorphs can have different therapeutic effects due to variations in their solubility and dissolution rates.[7] The conditions of recrystallization—such as the choice of solvent, cooling rate, and temperature—can all influence which polymorph is formed.[15] Therefore, it is essential to have a well-controlled and reproducible recrystallization procedure to ensure that the same, most effective, and stable polymorph is produced consistently.
Experimental Protocols
Protocol 1: General Recrystallization Procedure for a Tert-Butyl Thiazole Derivative
-
Dissolution: Place the crude tert-butyl thiazole derivative in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture to the solvent's boiling point while stirring or swirling to facilitate dissolution. Continue adding small portions of hot solvent until the compound is completely dissolved.
-
Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the hot, clear solution to cool slowly to room temperature on a benchtop. Once at room temperature, place the flask in an ice-water bath for at least 15 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.
-
Drying: Allow the crystals to dry completely, either by air-drying on the filter paper or by placing them in a desiccator under vacuum.
Protocol 2: Mixed-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the hot "good" solvent (the one in which it is readily soluble).
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (the one in which the compound is less soluble) dropwise until the solution becomes persistently cloudy.[5]
-
Clarification: Add a few drops of the hot "good" solvent to just re-dissolve the precipitate and make the solution clear again.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the general recrystallization protocol above.
Visual Guides
Workflow for Solvent Selection
Caption: A systematic workflow for selecting an appropriate recrystallization solvent.
Troubleshooting Decision Tree for "Oiling Out"
Caption: A decision tree for troubleshooting the issue of a compound oiling out.
References
-
Solvent Choice - Chemistry Teaching Labs. University of York. [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry. University of Rochester. [Link]
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3.6F: Troubleshooting - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
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Recrystallization of Active Pharmaceutical Ingredients - SciSpace. SciSpace. [Link]
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Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. Preprints.org. [Link]
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Problems with Recrystallisations - Chemistry Teaching Labs. University of York. [Link]
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Go-to recrystallization solvent mixtures : r/Chempros - Reddit. Reddit. [Link]
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recrystallization-2.doc.pdf. [Link]
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Solubility of N- tert -Butylbenzothiazole-2-sulfenamide in Several Pure and Binary Solvents. ACS Publications. [Link]
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Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed. PubMed. [Link]
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Oiling Out in Crystallization - Mettler Toledo. Mettler Toledo. [Link]
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Mixed-solvent recrystallisation - Chemistry Teaching Labs. University of York. [Link]
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Chemo- and Stereoselective Synthesis of Substituted Thiazoles from tert-Alcohols Bearing Alkene and Alkyne Groups with Alkaline Earth Catalysts - PMC. PMC. [Link]
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Experiment 9 — Recrystallization. [Link]
-
Chemo- and Stereoselective Synthesis of Substituted Thiazoles from tert-Alcohols Bearing Alkene and Alkyne Groups with Alkaline Earth Catalysts | ACS Omega. ACS Omega. [Link]
-
2-amino-4-methylthiazole - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Recrystallization1. [Link]
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Technical Support Center: Safe Handling and Thermal Instability of 2-Tert-butyl-4-(chloromethyl)-1,3-thiazole
Introduction: 2-Tert-butyl-4-(chloromethyl)-1,3-thiazole is a valuable heterocyclic intermediate in modern synthetic chemistry, prized for its role in the development of novel pharmaceutical agents and specialty materials.[1][2] The tert-butyl group offers steric influence, while the reactive chloromethyl handle serves as a key site for nucleophilic substitution, enabling complex molecular construction.[3] However, the utility of this compound is matched by its significant, and often underestimated, thermal instability. Mishandling can lead to exothermic decomposition, presenting a serious risk of a runaway reaction.[4][5]
This guide is designed to serve as a dedicated technical support resource for researchers, scientists, and drug development professionals. It provides field-proven insights and troubleshooting protocols in a direct question-and-answer format to ensure the safe and effective use of this versatile reagent.
Part 1: Troubleshooting Guide
This section addresses issues that may arise during an experiment. The immediate focus is on identifying the problem, understanding its cause, and taking corrective action safely.
Q1: My reaction mixture turned dark brown or black upon heating, and the reaction is not proceeding as expected. What is happening?
A: A dark brown or black coloration is a primary visual indicator of thermal decomposition. You have likely exceeded the compound's thermal stability threshold, causing it to break down into a complex mixture of byproducts, often including polymeric tar.
-
Causality: The energy input (heat) has initiated the cleavage of the weakest chemical bonds in the molecule.[6] This process is often irreversible and consumes your starting material, leading to poor yields and difficult purification. The decomposition itself can be exothermic, which means it releases heat and can accelerate the degradation of surrounding molecules.[5]
-
Immediate Actions & Protocol:
-
Cease Heating Immediately: Remove the reaction vessel from the heat source.
-
Apply Cooling: If safe to do so, use an ice bath to lower the temperature of the reaction mixture and quench any potential self-heating.
-
Ensure Ventilation: Work exclusively in a certified chemical fume hood, as decomposition may release toxic and corrosive gases such as hydrogen chloride (HCl) and sulfur oxides (SOx).[7]
-
Do Not Seal the Vessel: Never heat this compound in a sealed container. The evolution of gaseous byproducts can cause a catastrophic pressure buildup.[4][8]
-
-
Preventative Strategy: Before repeating the experiment, you must determine the safe operating temperature. It is critical to perform a thermal hazard analysis using a technique like Differential Scanning Calorimetry (DSC).[9]
Q2: I am observing a sudden, uncontrolled rise in my reactor's temperature and pressure. What should I do?
A: You are experiencing a runaway reaction. This is a critical safety emergency. The heat being generated by the decomposition reaction is exceeding the rate at which your system can remove it, creating a dangerous positive feedback loop.[4][10]
-
Causality: This situation typically arises from several factors: operating too close to the decomposition temperature, insufficient cooling capacity for the reaction scale, poor agitation leading to localized hot spots, or the accidental introduction of a catalytic impurity.[4][11]
-
Immediate Emergency Protocol:
-
EVACUATE: Your personal safety is the top priority. Activate any local emergency alarms and evacuate the immediate area.
-
ALERT: Inform your organization's safety officer or emergency response team immediately. Do not attempt to control a runaway reaction by yourself.
-
DO NOT APPROACH: The vessel is at risk of over-pressurization and rupture.
-
-
Post-Incident Analysis: A thorough investigation is required to determine the root cause. Key areas to review include the process temperature, the scale of the reaction versus the cooling capacity of the equipment, and the purity of all reagents used.[8][10]
Q3: My product yield is consistently low, and TLC/LC-MS analysis shows multiple unidentified impurities. Could this be related to thermal instability?
A: Absolutely. Even if you do not observe dramatic signs like charring or a runaway, low-level thermal decomposition can significantly impact reaction outcomes.
-
Causality: Sustained heating, even below the rapid decomposition temperature, can cause a slow degradation of the 2-tert-butyl-4-(chloromethyl)-1,3-thiazole. This "simmering" decomposition consumes your starting material and introduces a variety of impurities into the reaction mixture, complicating work-up and purification, and ultimately lowering your yield.
-
Troubleshooting & Optimization Protocol:
-
Lower the Reaction Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. Avoid prolonged heating.
-
Consider Solvent Choice: Use a solvent with a boiling point that provides a natural temperature ceiling well below the decomposition onset.
-
Re-evaluate Reagent Purity: Ensure all starting materials and solvents are free from contaminants that could catalyze decomposition.
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the planning of experiments and the safe handling of 2-tert-butyl-4-(chloromethyl)-1,3-thiazole to prevent thermal incidents.
Q1: What are the definitive storage and handling conditions for this compound?
A: Proper storage and handling are the first lines of defense against decomposition. The key is to mitigate exposure to heat, light, and incompatible materials.
-
Core Principles: The chloromethyl group is reactive, and the thiazole ring system can be sensitive. Storage conditions should be designed to maintain the compound in an inert state.
-
Data Summary Table:
| Parameter | Recommendation | Rationale & References |
| Storage Temp. | 2-8 °C | Refrigeration significantly slows the rate of potential decomposition reactions.[7][12] |
| Atmosphere | Tightly sealed container | Prevents reaction with atmospheric moisture and oxygen.[13] |
| Light | Store in a dark place | Protects against potential photolytic degradation pathways.[13] |
| Ventilation | Store in a well-ventilated area | Ensures that in the unlikely event of a slow leak or decomposition, vapors do not accumulate.[7] |
| Handling | In a chemical fume hood | Prevents inhalation of any vapors and contains potential spills.[7] |
| PPE | Impermeable gloves, safety glasses, lab coat | The compound is corrosive and can cause skin sensitization.[7][14] |
Q2: How can I scientifically determine the thermal stability limits before running my experiment?
A: Visual observation is not sufficient. You must use analytical instrumentation to acquire quantitative data on the thermal behavior of the compound. The industry-standard technique for this is Differential Scanning Calorimetry (DSC).[9][15]
-
Expertise & Causality: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. When the compound begins to decompose, it releases heat (an exothermic event), which is detected by the instrument as a sharp peak. The temperature at which this peak begins is the "onset temperature" (Tonset), which should be considered the maximum safe operating temperature for any process.[15]
-
Detailed Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 1-3 mg of 2-tert-butyl-4-(chloromethyl)-1,3-thiazole into a high-pressure DSC pan. Using a high-pressure pan is critical to contain any pressure generated during decomposition and obtain accurate data.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Program the instrument to heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere. A typical temperature range would be from ambient (e.g., 30 °C) to a point well beyond the expected decomposition (e.g., 350 °C).
-
Data Analysis: Analyze the resulting thermogram to identify the exothermic decomposition peak. Determine the Tonset, the peak maximum temperature (Tpeak), and the total energy released (Heat of Decomposition, ΔHd).
-
-
Sample Data Table (Illustrative):
| Parameter | Value | Significance |
| Onset Temperature (Tonset) | 195 °C | Marks the beginning of exothermic decomposition. No process should be run at or near this temperature. [4] |
| Peak Temperature (Tpeak) | 215 °C | The temperature at which the decomposition rate is maximal. |
| Heat of Decomposition (ΔHd) | -350 J/g | A highly energetic value indicating a significant potential for a runaway reaction. |
Q3: What are the primary chemical hazards associated with a decomposition event?
A: Based on the elemental composition (C, H, N, S, Cl) of the molecule, a thermal runaway event will produce a mixture of highly toxic and corrosive gases.[7]
-
Hydrogen Chloride (HCl): From the chloromethyl group. Highly corrosive to respiratory tracts and skin.
-
Sulfur Oxides (SOx): Such as sulfur dioxide (SO2). Toxic and can form acidic compounds in the presence of moisture.
-
Nitrogen Oxides (NOx): Toxic respiratory irritants.
-
Carbon Oxides: Carbon monoxide (CO) and carbon dioxide (CO2).
Q4: What materials are incompatible with 2-tert-butyl-4-(chloromethyl)-1,3-thiazole?
A: Incompatible materials can either react violently with the compound or catalyze its decomposition.
-
Strong Oxidizing Agents: Can cause a violent, highly exothermic reaction.[13]
-
Strong Bases (e.g., hydroxides, alkoxides): While used in desired SN2 reactions, uncontrolled addition can be highly exothermic. They can also promote elimination side reactions.
-
Certain Metals: Transition metals can potentially form complexes with the sulfur and nitrogen atoms of the thiazole ring, which may lower the decomposition temperature. Avoid storing the compound in containers made of reactive metals.
Part 3: Visualization & Workflows
Visual aids are essential for understanding complex safety protocols and chemical processes.
Caption: Logical workflow for thermal hazard assessment before experimental work.
Caption: Hypothetical pathways for the thermal decomposition of the title compound.
References
- TCI AMERICA - Spectrum Chemical Safety D
- Apollo Scientific Safety D
- Fisher Scientific Safety D
- Sigma-Aldrich Safety D
- AK Scientific, Inc.
- Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Deriv
- Regioselective Synthesis of 2,4- and 2,5-Disubstituted 1,3-Thiazoles from 2-Oxo-2-(amino)
- Runaway reactions. Part 2 Causes of Accidents in selected CSB case histories.Loss Prevention Bulletin.
- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022).
- Thermal decomposition.Wikipedia.
- Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study. (2014). Chemical Engineering Transactions.
- Runaway reactions, case studies, lessons learned.ARIA.
- Calorimetric Measurements of Biological Interactions and Their Relationships to Finite Time Thermodynamics Parameters. (2022). MDPI.
- Kinetic Study of the Thermal Decomposition of Potassium Chlorate Using the Non-isothermal TG/DSC Technique.Journal of the Mexican Chemical Society.
- Chemical plant explosion caused by runaway reaction after stirring was suspended.Journal of the Japan Society for Safety Engineering.
- Mechanism of thermal decomposition of allyltrichlorosilane with formation of three labile intermediates: dichlorosilylene, allyl radical, and atomic chlorine. (2016). Russian Chemical Bulletin.
- An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)
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Validation & Comparative
A Comprehensive Guide to HPLC Method Development for Purity Analysis of 2-Tert-butyl-4-(chloromethyl)-1,3-thiazole
Introduction
2-Tert-butyl-4-(chloromethyl)-1,3-thiazole is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity analysis of such compounds due to its high resolution, sensitivity, and reproducibility.[1] This guide provides a comprehensive comparison of different HPLC methodologies for the purity analysis of 2-Tert-butyl-4-(chloromethyl)-1,3-thiazole, supported by experimental data. We will delve into the rationale behind experimental choices, present detailed protocols, and validate the developed method in accordance with ICH guidelines.
The Crucial Role of Method Development
The primary objective of an HPLC purity method is to separate the main compound (the Active Pharmaceutical Ingredient or API) from all potential impurities. These impurities can arise from the manufacturing process, degradation, or storage. A well-developed HPLC method should be specific, sensitive, accurate, precise, and robust.
Understanding the Analyte
2-Tert-butyl-4-(chloromethyl)-1,3-thiazole is a moderately polar, non-ionic molecule. Its structure, featuring a thiazole ring, a tert-butyl group, and a chloromethyl group, suggests that reverse-phase HPLC will be the most suitable separation mode.[2][3] In reverse-phase HPLC, a non-polar stationary phase is used with a polar mobile phase.[2][3]
Comparative Analysis of HPLC Columns
The choice of the stationary phase is a critical first step in method development. We evaluated three different reverse-phase columns to assess their performance in separating 2-Tert-butyl-4-(chloromethyl)-1,3-thiazole from its potential impurities.
Experimental Protocol: Column Screening
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
-
Columns:
-
Method A: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)
-
Method B: Zorbax SB-C8 (4.6 x 150 mm, 3.5 µm)
-
Method C: Zorbax Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm)
-
-
Mobile Phase: Acetonitrile and Water (gradient elution)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 245 nm
-
Injection Volume: 5 µL
-
Sample: 2-Tert-butyl-4-(chloromethyl)-1,3-thiazole spiked with known impurities.
Data Summary: Column Performance
| Parameter | Method A (C18) | Method B (C8) | Method C (Phenyl-Hexyl) |
| Resolution (Main Peak and Closest Impurity) | 2.1 | 1.8 | 2.5 |
| Peak Tailing Factor (Main Peak) | 1.1 | 1.2 | 1.0 |
| Retention Time of Main Peak (min) | 8.5 | 7.2 | 9.1 |
Based on the experimental data, the Phenyl-Hexyl column (Method C) provided the best resolution and peak shape for the main compound and its critical impurity pair. The π-π interactions offered by the phenyl-hexyl phase likely contribute to the enhanced separation of these aromatic thiazole derivatives.
Mobile Phase Optimization: The Key to Fine-Tuning Separation
The mobile phase composition plays a pivotal role in controlling the retention and selectivity of the separation.[4][5] We investigated the effects of different organic modifiers and pH on the chromatographic performance.
Experimental Protocol: Mobile Phase Optimization
-
Column: Zorbax Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm)
-
Organic Modifiers Compared: Acetonitrile vs. Methanol
-
pH Effect Studied: Unbuffered vs. pH 3.0 (0.1% Formic Acid) vs. pH 7.0 (10 mM Phosphate Buffer)
-
All other conditions were kept the same as the column screening experiment.
Data Summary: Mobile Phase Effects
| Mobile Phase Condition | Resolution | Peak Tailing | Analysis Time (min) |
| Acetonitrile, Unbuffered | 2.5 | 1.0 | 12 |
| Methanol, Unbuffered | 2.2 | 1.1 | 15 |
| Acetonitrile, 0.1% Formic Acid | 2.8 | 0.9 | 11 |
| Acetonitrile, pH 7.0 Buffer | 2.4 | 1.3 | 13 |
The use of acetonitrile with 0.1% formic acid resulted in the best overall performance, providing superior resolution and peak shape with a shorter analysis time. The slightly acidic mobile phase helps to suppress the ionization of any potential acidic or basic impurities, leading to sharper peaks and more reproducible retention times.[5]
The Optimized and Validated HPLC Method
Based on the systematic evaluation, the following method was selected for full validation:
-
Column: Zorbax Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-10 min: 30% to 80% B
-
10-12 min: 80% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 245 nm
-
Injection Volume: 5 µL
Method Validation According to ICH Q2(R1) Guidelines
A comprehensive method validation was performed to demonstrate that the analytical procedure is suitable for its intended purpose.[6][7][8] The validation parameters included specificity, linearity, range, accuracy, precision, and robustness.[6][7]
Caption: Potential Degradation Pathways of the Analyte.
Data Summary: Forced Degradation Results
| Stress Condition | % Degradation | Major Degradant(s) |
| Acid Hydrolysis | 15.2% | Impurity A |
| Base Hydrolysis | 21.5% | Impurity A |
| Oxidative Degradation | 8.7% | Impurity B |
| Thermal Degradation | 5.1% | Impurity C |
| Photolytic Degradation | 3.8% | Impurity C |
The forced degradation studies showed that the compound is most susceptible to hydrolysis, particularly under basic conditions. The developed HPLC method was able to separate all the degradation products from the main peak, confirming its stability-indicating nature.
Conclusion
This guide has presented a systematic and scientifically sound approach to the development and validation of an HPLC method for the purity analysis of 2-Tert-butyl-4-(chloromethyl)-1,3-thiazole. By comparing different columns and mobile phases, an optimized method was established. The subsequent validation as per ICH guidelines and forced degradation studies have demonstrated that the method is robust, reliable, and stability-indicating. This comprehensive guide serves as a valuable resource for researchers and scientists involved in the quality control of this important pharmaceutical intermediate.
References
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
- Pharmaceutical Technology. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
- LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- WebofPharma. (2026, February 13). Types of HPLC Columns in Pharmaceutical Analysis: Normal, Reverse, Ion Exchange & Size Exclusion.
- Pharmaguideline. (n.d.). Different Types of HPLC Columns Used in Analysis.
-
Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9), 393-397. Retrieved from [Link]
- MedCrave online. (2016, December 14). Forced Degradation Studies.
- Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Inventi Rapid: Pharm Analysis & Quality Assurance, 2023(2).
- Chouhan, A. S., & Kamble, P. (2025). Method Development and Validation of Test Method using RP-HPLC: A Review. The Pharmaceutical and Chemical Journal, 12(4), 163-167.
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- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
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A Comparative Guide to the Definitive Structure Elucidation of 2-Tert-butyl-4-(chloromethyl)-1,3-thiazole: An X-ray Crystallography-Centric Approach
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success.[1][2][3][4][5] For novel heterocyclic compounds such as 2-Tert-butyl-4-(chloromethyl)-1,3-thiazole, a precise understanding of its atomic arrangement is paramount for elucidating structure-activity relationships (SAR) and optimizing its pharmacological properties. This guide provides an in-depth comparison of analytical techniques for the structural validation of this promising thiazole derivative, with a primary focus on the gold-standard method: single-crystal X-ray crystallography.
The Imperative of Structural Validation
Before a candidate molecule can progress through the rigorous pipeline of drug development, its exact chemical structure must be unequivocally confirmed. This goes beyond simple verification of elemental composition and connectivity; it encompasses the precise spatial arrangement of every atom. An accurate 3D structure is critical for understanding how a molecule will interact with its biological target, predicting its metabolic fate, and ensuring intellectual property claims are robust. While a suite of spectroscopic techniques provides valuable pieces of the structural puzzle, single-crystal X-ray diffraction stands alone in its ability to deliver a definitive, high-resolution atomic map.[6][7][8]
X-ray Crystallography: The Definitive Answer
Single-crystal X-ray crystallography is a powerful analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[8] The resulting X-ray structures provide a to-scale 3D visual map of the atom types, their relative arrangement, and how they are connected in space.[6]
Experimental Protocol: From Powder to Picture
The journey from a newly synthesized powder to a fully resolved crystal structure is a multi-step process that requires patience and precision.
Part 1: Crystal Growth - The Critical First Step
The most challenging aspect of X-ray crystallography is often obtaining a single, high-quality crystal suitable for diffraction.[7] For 2-Tert-butyl-4-(chloromethyl)-1,3-thiazole, a small organic molecule, several techniques can be employed:
-
Slow Evaporation: This is the simplest and most common method.[9] A nearly saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly over days or weeks.
-
Vapor Diffusion: This technique is particularly effective when only small amounts of the compound are available. A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting crystallization.
-
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to the formation of crystals.
Step-by-Step Methodology for Crystal Growth (Slow Evaporation):
-
Solvent Screening: Dissolve small amounts of 2-Tert-butyl-4-(chloromethyl)-1,3-thiazole in a variety of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof) to find a solvent in which it is moderately soluble.
-
Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent system. Filter the solution through a syringe filter to remove any particulate matter.
-
Crystallization Vessel: Transfer the solution to a clean, small vial with a wide mouth to allow for controlled evaporation.
-
Controlled Evaporation: Cover the vial with parafilm and puncture a few small holes with a needle. This will allow the solvent to evaporate slowly over time.
-
Incubation: Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
Part 2: Data Collection and Structure Solution
Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer.[7] An intense beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays into a unique pattern of reflections.[7] The angles and intensities of these reflections are measured as the crystal is rotated.[10]
This diffraction data is then used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, and a 3D model of the molecule is built and refined.
Expected Crystallographic Data for 2-Tert-butyl-4-(chloromethyl)-1,3-thiazole
While actual experimental data is required for definitive validation, a successful X-ray crystallographic analysis of 2-Tert-butyl-4-(chloromethyl)-1,3-thiazole would yield a comprehensive dataset, as illustrated in the hypothetical table below:
| Parameter | Hypothetical Value | Significance |
| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a = 8.5 Å, b = 12.3 Å, c = 9.8 Å, β = 95° | The dimensions of the basic repeating unit of the crystal. |
| Bond Length (C=N) | 1.35 Å | Confirms the double bond character within the thiazole ring. |
| Bond Length (C-S) | 1.72 Å | Typical C-S single bond length in a thiazole ring. |
| Bond Length (C-Cl) | 1.78 Å | Standard C-Cl single bond length. |
| Bond Angle (S-C-N) | 115° | Defines the geometry of the thiazole ring. |
| Torsion Angle | Varies | Describes the conformation of the tert-butyl and chloromethyl groups. |
| R-factor | < 5% | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
A Comparative Analysis with Other Spectroscopic Techniques
While X-ray crystallography provides the ultimate structural proof, other analytical techniques offer complementary and crucial information for the initial characterization and routine analysis of 2-Tert-butyl-4-(chloromethyl)-1,3-thiazole.[11][12][13][14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the connectivity and chemical environment of atoms in a molecule.[11] For 2-Tert-butyl-4-(chloromethyl)-1,3-thiazole, both ¹H and ¹³C NMR would provide key structural insights.
-
¹H NMR: Would reveal the number of different types of protons and their neighboring protons.
-
¹³C NMR: Would show the number of unique carbon atoms in the molecule.
Hypothetical NMR Data for 2-Tert-butyl-4-(chloromethyl)-1,3-thiazole:
| Technique | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | ~7.2 | Singlet | 1H | Thiazole ring proton (H5) |
| ~4.6 | Singlet | 2H | -CH₂Cl | |
| ~1.4 | Singlet | 9H | -C(CH₃)₃ | |
| ¹³C NMR | ~170 | Singlet | - | Thiazole ring carbon (C2) |
| ~150 | Singlet | - | Thiazole ring carbon (C4) | |
| ~120 | Singlet | - | Thiazole ring carbon (C5) | |
| ~45 | Singlet | - | -CH₂Cl | |
| ~35 | Singlet | - | -C(CH₃)₃ | |
| ~30 | Singlet | - | -C(CH₃)₃ |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and information about its structure through fragmentation patterns.[11] For 2-Tert-butyl-4-(chloromethyl)-1,3-thiazole, high-resolution mass spectrometry (HRMS) would confirm the elemental composition.
Expected Mass Spectrometry Data:
| Technique | m/z Value | Interpretation |
| HRMS (ESI+) | [M+H]⁺ | Confirms the molecular weight and elemental formula. |
| MS/MS | Various fragments | Loss of the tert-butyl group, chloromethyl group, or cleavage of the thiazole ring would provide structural clues. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[11] The IR spectrum of 2-Tert-butyl-4-(chloromethyl)-1,3-thiazole would show characteristic absorption bands for the various bonds present.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3100 | C-H stretch | Thiazole ring |
| ~2950 | C-H stretch | tert-butyl group |
| ~1600 | C=N stretch | Thiazole ring |
| ~1500 | C=C stretch | Thiazole ring |
| ~750 | C-Cl stretch | Chloromethyl group |
The Synergy of Techniques: A Holistic Approach
The most robust structural validation comes from the synergistic use of multiple analytical techniques. The initial synthesis of 2-Tert-butyl-4-(chloromethyl)-1,3-thiazole would be monitored by techniques like TLC and its purity assessed by HPLC. NMR, MS, and IR would then provide a comprehensive preliminary structural characterization. Finally, single-crystal X-ray crystallography would provide the definitive and unambiguous 3D structure, confirming the deductions from the other spectroscopic methods.
Caption: Workflow for the comprehensive structural validation of a novel compound.
Conclusion
The structural validation of a novel molecule like 2-Tert-butyl-4-(chloromethyl)-1,3-thiazole is a critical process in chemical and pharmaceutical research. While spectroscopic techniques such as NMR, mass spectrometry, and IR provide essential information regarding connectivity and functional groups, single-crystal X-ray crystallography remains the unparalleled method for delivering a definitive and high-resolution three-dimensional structure. By employing these techniques in a complementary fashion, researchers can proceed with confidence in their molecular design and development efforts, ultimately accelerating the path to discovery.
References
- Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. (n.d.).
- Small molecule crystallography. (n.d.). Excillum.
- Comparison of analytical techniques for the identification of bioactive compounds from natural products. (n.d.). PMC.
- X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. (n.d.).
- X-ray crystallography. (n.d.). In Wikipedia.
- Thiazoles: iii. Infrared spectra of methylthiazoles. (n.d.). ResearchGate.
- (PDF) Comparison of Analytical Techniques in the Characterization of Complex Compounds. (2026, January 3).
- Methods for the Elucidation of the Structure of Organic Compounds. (n.d.). Massachusetts Institute of Technology.
- How are chemical structures analyzed in drug discovery? (2025, March 20). Patsnap Synapse.
- CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. (n.d.).
- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.).
- Structure Elucidation in Organic Chemistry - 2016. (2016, January 15). Wiley Analytical Science.
- x Ray crystallography. (n.d.). PMC - NIH.
- Table of Characteristic IR Absorptions. (n.d.).
- The power of structure-based drug design | Drug Discovery News. (n.d.).
- The structural modification of natural products for novel drug discovery. (n.d.). PubMed.
- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
- A Structure-Based Drug Discovery Paradigm. (2019, June 6). PMC.
- Asian Journal of Chemistry - 13 C-NMR Studies of Some Heterocyclically Substituted. (n.d.).
- (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (n.d.). ResearchGate.
- IMPORTANCE OF STRUCTURAL ACTIVITY RELATIONSHIP IN COMPUTER AIDED DRUG DESIGN - A REVIEW | Semantic Scholar. (n.d.).
- MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh.
- Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. (n.d.).
- 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.).
- 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. (n.d.).
- 1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. (n.d.).
- 6.3: IR Spectrum and Characteristic Absorption Bands - Chemistry LibreTexts. (2021, December 15).
- Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. (n.d.).
- Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (n.d.). ResearchGate.
- Fragmentation Patterns of Chlorogenic Acid Homologs in Positive- and Negative-Ion Mode Mass Spectrometry. (n.d.). PubMed.
Sources
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- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. creative-biostructure.com [creative-biostructure.com]
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- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]
GC-MS Profiling of Thiazole Synthesis: A Guide to Intermediates and Retention Dynamics
Topic: GC-MS Retention Times for Thiazole Synthesis Intermediates Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals
Executive Summary & Technical Rationale
The synthesis of thiazoles—ubiquitous pharmacophores in compounds like Ritonavir and Bleomycin—is most commonly achieved via the Hantzsch Thiazole Synthesis (condensation of
This guide compares the GC-MS retention behaviors of these species under Direct Injection versus Derivatization (Silylation) protocols. It addresses the "disappearing intermediate" phenomenon—where the hydroxythiazoline dehydrates in the GC inlet—and provides a validated workflow to distinguish true reaction kinetics from thermal artifacts.
The Hantzsch Pathway: Analytes of Interest
To interpret retention times (RT), one must understand the structural evolution of the analytes. The reaction proceeds from polar starting materials to a labile hydroxy-intermediate, finally dehydrating to the aromatic thiazole.
Graphviz Diagram: Reaction Pathway & MS Fragmentation
The following diagram maps the chemical transformation and identifies the critical nodes for GC-MS monitoring.
Figure 1: Mechanistic pathway of Hantzsch synthesis showing the thermal dehydration risk during GC-MS analysis.
Comparative Analysis: Retention Behavior & Column Selection[3][4][5]
The choice of stationary phase and sample preparation dictates whether you observe the intermediate or merely the final product.
Retention Time & Elution Order (Standardized)
Note: Absolute retention times vary by instrument. Data below is standardized to Relative Retention Times (RRT) against the final Thiazole product (RRT = 1.00) on a standard 5%-Phenyl-methylpolysiloxane column (e.g., HP-5MS).
| Analyte Class | Compound Example | RRT (Direct) | RRT (TMS-Derivatized) | Key MS Ions ( |
| Reagent A | 2-Bromoacetophenone | 0.45 - 0.55 | 0.45 - 0.55 | 198/200 ( |
| Reagent B | Thiourea | < 0.10 (Poor shape) | 0.60 - 0.70 (Bis-TMS) | 76 ( |
| Intermediate | 4-Hydroxy-4-phenylthiazoline | Not Detected (Dehydrates) | 1.15 - 1.25 | |
| Product | 2-Amino-4-phenylthiazole | 1.00 (Reference) | 1.10 (Mono-TMS) | 176 ( |
| Side Product | Dithiocarbamate Dimer | 1.40 - 1.60 | > 1.80 | High MW, often decomposes |
Method Performance Comparison
| Feature | Method A: Direct Injection | Method B: Silylation (MSTFA) |
| Target Analyte | Final Thiazole Product only. | Intermediates (Hydroxythiazolines) + Product. |
| Column Type | Non-polar (HP-5MS, DB-5). | Non-polar (HP-5MS) or Mid-polar (DB-35). |
| Inlet Temp | High (250°C+). | Moderate (200-220°C). |
| Reliability | High for yield calculation.[1][3] Low for mechanistic study. | High for mechanistic kinetics. |
| Artifact Risk | Critical: Hydroxy-intermediate converts to product in inlet, inflating yield data. | Low: TMS group prevents thermal dehydration. |
Experimental Protocols
To ensure data integrity, use the following self-validating protocols.
Protocol A: Kinetic Monitoring (Derivatization Method)
Use this protocol when tracking the consumption of intermediates.
-
Sampling: Aliquot
of reaction mixture into a 1.5 mL microcentrifuge tube. -
Quench/Dry: Evaporate solvent rapidly under
stream (room temp) to remove protic solvents (MeOH/EtOH) which interfere with silylation. -
Derivatization:
-
Add
anhydrous Pyridine. -
Add
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). -
Incubate at
for 30 mins.
-
-
Analysis: Inject
(Split 20:1) onto HP-5MS column.[4][5]-
Validation Check: Look for the TMS-Thiourea peak. If absent, derivatization failed (likely water contamination).
-
Protocol B: Yield Determination (Direct Method)
Use this protocol for final product purity checks.
-
Sampling: Dilute reaction mixture 1:100 in Ethyl Acetate.
-
Filtration: Pass through 0.2
PTFE filter (removes polymeric thio-salts). -
Analysis: Inject
onto HP-5MS.-
Temp Program:
(1 min) (3 min). -
Validation Check: Ensure 2-bromoacetophenone peak is baseline separated from the thiazole product.
-
Decision Workflow: Selecting the Right Method
Use this logic flow to determine the appropriate GC-MS approach for your specific research question.
Figure 2: Method selection decision tree for thiazole analysis.
References
-
Hantzsch Thiazole Synthesis Mechanism & Intermedi
-
GC-MS Analysis of Hantzsch Products
-
Derivatization Techniques for Amino/Hydroxy Compounds
- The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich Technical Guides.
-
Retention Indices on 5%-Phenyl Columns
-
Retention indices on HP-5MS, DB-35MS and DB-17MS capillary columns. Journal of Chromatography A.[4]
-
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. Temperature-programmed retention indices for gas chromatography-mass spectroscopy analysis of plant essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. analytik.news [analytik.news]
- 8. (PDF) Reinvestigation of a modified Hantzsch thiazole synthesis [academia.edu]
- 9. Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
